An In-Depth Technical Guide to 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, a substituted purine derivative of significant...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, a substituted purine derivative of significant interest in medicinal chemistry. While specific experimental data for this particular analog is limited in publicly accessible literature, this document synthesizes information on the broader class of 2-amino-9-benzyl-9H-purin-6-ols to infer its chemical characteristics, potential biological activities, and avenues for future research. The guide covers the core chemical structure, predictable physicochemical properties, general synthetic strategies, and known biological targets of related compounds. It is intended to serve as a foundational resource for researchers engaged in the exploration of purine analogs for therapeutic applications.
Introduction: The Significance of the Purine Scaffold
The purine ring system is a fundamental heterocyclic scaffold in nature, forming the core of essential biomolecules such as the nucleobases adenine and guanine. This inherent biological relevance has made purine analogs a cornerstone of drug discovery, leading to the development of antiviral, anticancer, and immunosuppressive agents. The substitution pattern on the purine core dictates the molecule's interaction with various biological targets. The 2-amino-9-substituted-9H-purin-6-ol (a guanine analog) scaffold, in particular, has been a fertile ground for the development of kinase inhibitors and other targeted therapies.
The introduction of a benzyl group at the N9 position, as seen in 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, offers a versatile handle for modulating the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for specific protein targets. The 4-fluoro substituent on the benzyl ring can further enhance binding through favorable electrostatic interactions and improve metabolic stability.
Chemical Structure and Physicochemical Properties
The core structure of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol consists of a purine ring with an amino group at the C2 position, a hydroxyl group at the C6 position (in its enol tautomer), and a 4-fluorobenzyl group attached to the N9 nitrogen of the imidazole ring.
Indicates high thermal stability and strong intermolecular forces.
pKa
~8.5 (acidic), ~2.5 (basic)
Influences ionization state at physiological pH, affecting solubility and cell permeability.
LogP
~1.5 - 2.0
Suggests moderate lipophilicity, favorable for cell membrane permeability.
Solubility
Poorly soluble in water; soluble in DMSO and DMF.
Critical for formulation and in vitro assay design.
Synthesis of 2-Amino-9-benzyl-9H-purin-6-ol Derivatives
The synthesis of 9-benzylpurines is a well-established area of organic chemistry. A general and robust approach involves the N9-alkylation of a suitable purine precursor.
General Synthetic Workflow
Exploratory
Mechanism of Action of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol In Vitro: A Technical Guide to AUTAC-Mediated Targeted Degradation
Executive Summary The advent of Targeted Protein Degradation (TPD) has revolutionized drug discovery. While traditional PROTACs successfully hijack the ubiquitin-proteasome system (UPS) to degrade soluble proteins, they...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The advent of Targeted Protein Degradation (TPD) has revolutionized drug discovery. While traditional PROTACs successfully hijack the ubiquitin-proteasome system (UPS) to degrade soluble proteins, they are fundamentally limited by the narrow pore size of the proteasome, rendering them ineffective against bulky protein aggregates or dysfunctional organelles. To overcome this, Autophagy-Targeting Chimeras (AUTACs) were developed to route targets to the macroautophagy-lysosome pathway[1]. The functional core of the AUTAC platform is the degradation tag 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol , also known as p-fluorobenzyl guanine (FBnG) .
As a Senior Application Scientist, I have structured this guide to provide a rigorous, causal analysis of FBnG’s mechanism of action in vitro, alongside self-validating experimental workflows designed to ensure absolute data integrity in your TPD assays.
The Molecular Mechanism of Action: Mimicry and Routing
The efficacy of the FBnG tag lies in its ability to artificially mimic a natural cellular defense mechanism. During bacterial infection or severe oxidative stress, cells utilize an endogenous nucleotide, 8-nitro-cGMP, to S-guanylate the surface of pathogens or damaged organelles, marking them for clearance via selective autophagy (xenophagy or mitophagy)[1].
When conjugated to a target-binding warhead via a PEG linker, the synthetic FBnG tag acts as a highly efficient S-guanylation mimic. The in vitro mechanism unfolds in four sequential, causal steps:
Target Engagement & Ternary Complex Formation: The AUTAC molecule binds the Protein of Interest (POI) or organelle surface (e.g., TSPO on mitochondria for AUTAC4)[2].
K63-Linked Polyubiquitination: Unlike PROTACs, which recruit E3 ligases to append K48-linked ubiquitin chains (the canonical signal for proteasomal degradation), the FBnG tag specifically induces 3 on the target or its immediate vicinity[3].
Receptor Recruitment (p62/SQSTM1): K63-linked chains act as a structural scaffold rather than a proteasome targeting signal. These chains are recognized by the UBA domain of the selective autophagy receptor 4[4].
LC3 Lipidation and Lysosomal Fusion: p62 acts as a molecular bridge, utilizing its LIR (LC3-interacting region) motif to tether the ubiquitinated cargo to 5 on the expanding phagophore membrane[5]. The resulting autophagosome subsequently fuses with a lysosome, enzymatically degrading the target[2].
Fig 1. Molecular mechanism of FBnG-induced targeted autophagic degradation via K63-ubiquitination.
In Vitro Experimental Workflows: Building a Self-Validating System
To rigorously prove that an FBnG-based degrader is operating via the targeted autophagy pathway, your in vitro assays must be self-validating. This means actively disproving alternative degradation routes (like the proteasome) within the same experiment.
Protocol 1: Validating Autophagic Flux and Target Degradation
Causality: A reduction in target protein levels is insufficient proof of AUTAC activity. You must prove that the degradation is strictly dependent on lysosomal fusion.
Cell Culture & Dosing: Seed HeLa or MEF cells and treat with the AUTAC compound. First-generation AUTACs (e.g., AUTAC2) typically require 6 to achieve 70-80% degradation[6]. Second-generation molecules (2G-AUTACs) exhibit enhanced efficacy at 7[7].
The Self-Validating Control (Critical Step): Establish parallel treatment arms co-dosed with Bafilomycin A1 (100 nM) (a V-ATPase inhibitor that blocks autophagosome-lysosome fusion) and MG132 (10 µM) (a proteasome inhibitor).
Readout: Perform Western blotting for the POI, LC3-II/I ratio, and p62.
Success Criteria: Target degradation must be 7 but remain unaffected by MG132[7]. Furthermore, the use of Atg5-/- or p62-/- knockout cell lines should yield zero degradation, confirming absolute dependence on the selective autophagy pathway[7].
Causality: To confirm that the FBnG tag is acting as a true S-guanylation mimic, you must verify the specific ubiquitin topology.
Immunoprecipitation (IP): Lyse the treated cells under non-denaturing conditions and immunoprecipitate the target protein using a highly specific monoclonal antibody.
Isotype & Linkage Controls: Run parallel IPs using an IgG isotype control (to rule out non-specific resin binding).
Immunoblotting: Probe the IP eluates using K63-linkage-specific and K48-linkage-specific anti-ubiquitin antibodies.
Success Criteria: A robust smear should appear only in the K63-blot of the AUTAC-treated arm, confirming the autophagy-specific scaffolding signal[3].
Fig 2. In vitro experimental workflow for validating AUTAC-mediated targeted protein degradation.
Quantitative Data Presentation
The efficacy of the FBnG degradation tag has been validated across multiple targets, ranging from cytosolic proteins to entire organelles. The table below summarizes the in vitro quantitative benchmarks for key AUTAC molecules.
Note: The transition from first-generation AUTACs to second-generation (2G) variants—which replace the L-cysteine linker residue with alternative moieties like pyrazole—has yielded up to a 100-fold increase in degradation efficiency[7].
A Technical Guide to the Pharmacokinetic Profiling of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
Executive Summary The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This gu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides an in-depth technical framework for the comprehensive pharmacokinetic (PK) profiling of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, a substituted purine analog. The success of purine analogs in medicine is well-documented, but their efficacy is intrinsically linked to their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Early and systematic evaluation of these properties is paramount to identify potential liabilities, guide medicinal chemistry efforts, and increase the probability of clinical success.[3][4][5]
This document eschews a rigid template in favor of a logically sequenced narrative that mirrors a typical drug discovery workflow. We begin with foundational in vitro assays that provide a rapid, early assessment of the compound's fundamental ADME characteristics. We then progress to a definitive in vivo rodent pharmacokinetic study, which offers an integrated view of the compound's behavior in a whole organism. Each protocol is presented not merely as a set of instructions, but as a self-validating system, with explanations for each step and the inclusion of necessary controls. The ultimate goal is to construct a robust, data-driven pharmacokinetic profile that enables informed decision-making throughout the drug development process.[6]
Part 1: Foundational In Vitro ADME Characterization
The initial phase of PK profiling focuses on a battery of in vitro assays designed to rapidly assess the drug-like properties of a compound.[3][4][7] These assays are cost-effective, require minimal compound, and are essential for early-stage candidate selection and optimization.[5]
Absorption Potential: Caco-2 Permeability Assay
Scientific Rationale: For an orally administered drug, the ability to cross the intestinal epithelium is the first critical step. The Caco-2 permeability assay is the industry-standard model for predicting this absorption.[8][9] Human colon adenocarcinoma (Caco-2) cells, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the barrier and transporter functions of the human intestinal wall.[9][10] This assay measures the rate of compound transport across the monolayer, providing an apparent permeability coefficient (Papp) and an efflux ratio to identify potential interactions with efflux transporters like P-glycoprotein (P-gp).[9]
Cell Culture: Caco-2 cells are seeded onto 24-well Transwell inserts and cultured for 21-25 days to allow for full differentiation and formation of tight junctions.[10]
Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of each monolayer is measured. A TEER value ≥ 200 Ω·cm² confirms the integrity of the cell barrier.[11] Monolayers not meeting this criterion are discarded.
Assay Initiation:
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
For apical to basolateral (A→B) transport, the test compound (e.g., at 10 µM) is added to the apical (donor) chamber, and fresh buffer is added to the basolateral (receiver) chamber.[9][11]
For basolateral to apical (B→A) transport, the compound is added to the basolateral (donor) chamber, and fresh buffer is added to the apical (receiver) chamber.[9]
Incubation: The plate is incubated for 2 hours at 37°C with gentle shaking.
Sampling: At the end of the incubation, samples are taken from the receiver chambers for both A→B and B→A directions. A sample from the initial donor solution is also taken to confirm the starting concentration.
Analysis: The concentration of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol in all samples is quantified using a validated LC-MS/MS method.
Data Interpretation:
The apparent permeability coefficient (Papp) is calculated.
The efflux ratio (ER) is determined by dividing Papp(B→A) by Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[10]
Parameter
Classification
Interpretation for Oral Bioavailability
Papp (A→B) (x 10-6 cm/s)
< 1
Low Permeability
1 - 10
Medium Permeability
> 10
High Permeability
Efflux Ratio (ER)
< 2
Not a significant efflux substrate
> 2
Potential efflux substrate; may limit absorption
Distribution Profile: Plasma Protein Binding (PPB)
Scientific Rationale: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and α1-acid-glycoprotein.[12] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[12] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's distribution and efficacy.[12] Rapid Equilibrium Dialysis (RED) is the gold-standard method, minimizing non-specific binding and providing an accurate measure of the free fraction (%fu).[12][13]
Experimental Workflow for Plasma Protein Binding (RED):
Caption: Rapid Equilibrium Dialysis (RED) Workflow for PPB.
Preparation: A stock solution of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol is spiked into plasma (from human and the species to be used in in vivo studies, e.g., rat) to a final concentration of 1 µM.[12]
Device Loading: The spiked plasma is added to one chamber of a RED device insert, and an equal volume of phosphate-buffered saline (PBS) is added to the adjacent chamber. The two chambers are separated by a semi-permeable dialysis membrane (12-14 kDa MWCO).[12][13]
Dialysis: The device is sealed and incubated at 37°C in a shaker for 4-6 hours to allow the unbound compound to diffuse across the membrane and reach equilibrium.[13][14]
Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.
Analysis: To release any bound drug and ensure accurate measurement, the plasma sample is matched with an equal volume of clean buffer, and the buffer sample is matched with an equal volume of blank plasma. Both samples are then subjected to protein precipitation and analyzed by LC-MS/MS.
Data Interpretation:
The fraction unbound (fu) is the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Percent bound is calculated as (1 - fu) * 100.
% Plasma Protein Bound
Classification
Implication
< 90%
Low to Moderate
Larger fraction of the drug is free to exert its effect.
90% - 99%
High
Distribution may be limited; potential for drug-drug interactions.
> 99%
Very High
Small changes in binding can cause large changes in free drug concentration.
Metabolic Fate: Liver Microsomal Stability Assay
Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the clearance of a majority of marketed drugs.[15][16] The human liver microsomal (HLM) stability assay provides a measure of a compound's susceptibility to this Phase I metabolism.[16][17] By incubating the compound with HLMs and the necessary cofactor (NADPH), we can measure the rate of its disappearance over time.[16][18] This rate is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint), which are key predictors of in vivo hepatic clearance.[15]
Detailed Protocol: Human Liver Microsomal Stability
Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[16][18] A parallel incubation without the cofactor NADPH is included as a negative control to account for non-enzymatic degradation.
Reaction Initiation: The metabolic reaction is started by the addition of NADPH (1 mM final concentration).[18]
Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[18]
Reaction Termination: The reaction in each aliquot is immediately stopped (quenched) by adding ice-cold acetonitrile containing an internal standard for analytical normalization.[18]
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
Data Interpretation:
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.
The natural log of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the in vitro half-life (t1/2 = 0.693 / k).
Intrinsic clearance (Clint, in µL/min/mg protein) is calculated from the half-life.
In Vitro t1/2 (minutes)
Classification
Predicted In Vivo Hepatic Clearance
> 30
Stable
Low
10 - 30
Moderately Stable
Medium
< 10
Unstable
High
Part 2: Definitive In Vivo Pharmacokinetic Evaluation
While in vitro assays are predictive, an in vivo study is required to understand how ADME processes are integrated in a whole organism.[19][20] A rodent PK study is a standard and essential component of preclinical development.[6][19]
Scientific Rationale: "You can't measure what you can't see." Before an in vivo study can begin, a robust and reliable bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), must be developed and validated to accurately quantify the drug in biological matrices like plasma. Regulatory agencies such as the FDA provide clear guidance on the required validation parameters to ensure data integrity.[21][22]
Selectivity & Specificity: The method must be able to differentiate the analyte from endogenous matrix components and other metabolites.
Calibration Curve: Demonstrates the relationship between instrument response and known concentrations of the analyte over a relevant range.
Accuracy & Precision: The closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision).
Sensitivity (LLOQ): The Lower Limit of Quantification is the lowest concentration that can be measured with acceptable accuracy and precision.
Stability: Confirms the analyte is stable during sample collection, processing, and storage.
Rodent Pharmacokinetic Study Design
Scientific Rationale: This study aims to define the fundamental PK parameters of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol after both intravenous (IV) and oral (PO) administration. The IV dose allows for the determination of absolute clearance and volume of distribution, while the PO dose, when compared to the IV data, allows for the calculation of oral bioavailability.[19] Sprague-Dawley rats are a commonly used species due to their size, historical data availability, and established surgical models.[24]
Experimental Workflow for a Rodent PK Study:
Caption: In Vivo Rodent Pharmacokinetic Study Workflow.
Detailed Protocol: Rat IV/PO Crossover Study
Animals: Male Sprague-Dawley rats (n=3 per group) with cannulated jugular veins (for dosing and sampling) are used. This allows for serial blood sampling from the same animal, reducing biological variability and animal usage.[24][25]
Dosing:
IV Group: Animals receive a single bolus injection of the compound (e.g., 1 mg/kg) via the cannula.
PO Group: Animals receive a single dose via oral gavage (e.g., 5 mg/kg).
Blood Sampling: Serial blood samples (~100 µL) are collected into anticoagulant-treated tubes at specific time points pre-dose and post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[26]
Sample Processing: Blood samples are centrifuged to separate plasma, which is then transferred to a new tube and stored at -80°C pending analysis.
Bioanalysis: Plasma samples are thawed, processed (typically via protein precipitation), and analyzed using the validated LC-MS/MS method.
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software.
Key Pharmacokinetic Parameters:
Parameter
Description
Significance
CL (Clearance)
The volume of plasma cleared of the drug per unit time.
A measure of the body's efficiency in eliminating the drug.
Vdss (Volume of Distribution)
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Indicates the extent of drug distribution into tissues.
t1/2 (Half-life)
The time required for the drug concentration to decrease by half.
Determines the dosing interval and time to reach steady state.
AUC (Area Under the Curve)
The integral of the concentration-time curve; represents total drug exposure.
Used to calculate bioavailability and assess overall exposure.
Cmax (Maximum Concentration)
The highest drug concentration observed after oral dosing.
Related to efficacy and potential toxicity.
Tmax (Time to Cmax)
The time at which Cmax is reached.
Indicates the rate of drug absorption.
F% (Oral Bioavailability)
The fraction of the oral dose that reaches systemic circulation. F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
A critical parameter for determining if a drug is suitable for oral administration.
Part 3: Integrated Profile and Path Forward
The culmination of this profiling effort is the synthesis of all in vitro and in vivo data into a coherent pharmacokinetic profile for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol. The in vitro data provide mechanistic insights that help explain the in vivo observations. For example, high in vitro metabolic instability in liver microsomes should correlate with high in vivo clearance. Low Caco-2 permeability and a high efflux ratio would be consistent with poor oral bioavailability.
This integrated dataset is the cornerstone for informed decision-making. It allows project teams to:
Establish In Vitro-In Vivo Correlation (IVIVC): Validate the predictive power of the early assays.
Guide Lead Optimization: Identify PK liabilities (e.g., high clearance, low bioavailability) that can be addressed through medicinal chemistry.
Inform Dose Selection: Provide the necessary exposure data to design efficacious and safe doses for subsequent pharmacology and toxicology studies.[19][27]
Fulfill Regulatory Requirements: The data generated forms a core component of Investigational New Drug (IND) and New Drug Application (NDA) submissions.[3][6][28]
The comprehensive characterization outlined in this guide provides the essential pharmacokinetic foundation required to advance 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, or any novel purine analog, with confidence through the demanding landscape of drug development.
References
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IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
Longdom Publishing. (2025, February 26). Drug Transporters: Gatekeepers of Drug Disposition and Therapeutic Response.
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Caco2 assay protocol. (n.d.).
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European Medicines Agency. (n.d.). Non-clinical guidelines: pharmacokinetics and toxicokinetics.
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Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
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Nonclinical Guidelines. (2018, October 5).
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Chemistry & Biodiversity. (2026). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation.
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PubMed. (n.d.). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir.
Semantic Scholar. (2025, February 28). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted.
9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents. (n.d.).
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Tautomerism and Structural Stability of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol: A Comprehensive Technical Guide
Executive Summary The compound 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol represents the enol (lactim) tautomer of 9-(4-fluorobenzyl)guanine, a highly versatile scaffold in modern drug discovery. Substituted guanines are c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol represents the enol (lactim) tautomer of 9-(4-fluorobenzyl)guanine, a highly versatile scaffold in modern drug discovery. Substituted guanines are critical intermediates in the synthesis of antiviral agents, purine nucleoside phosphorylase (PNP) inhibitors, and novel chimeric molecules like AUTACs (Autophagy-Targeting Chimeras).
A fundamental challenge in deploying guanine derivatives as pharmacophores is their complex tautomeric landscape. Because the hydrogen-bond donor/acceptor profile of the purine ring dictates target affinity (e.g., Watson-Crick vs. Hoogsteen face interactions), understanding the equilibrium between the lactam (keto) and lactim (enol) forms is paramount. This guide provides an in-depth mechanistic analysis of the tautomerism and structural stability of N9-substituted guanines, detailing the thermodynamic causality, the specific impact of the 4-fluorobenzyl moiety, and the orthogonal experimental protocols required for definitive structural validation.
Mechanistic Framework: Tautomeric Equilibria
In unsubstituted guanine, tautomerism occurs across both the imidazole (7H vs. 9H) and pyrimidine (keto vs. enol) rings. However, the installation of the 4-fluorobenzyl group at the N9 position strictly locks the imidazole ring, restricting tautomeric exchange exclusively to the pyrimidine system [1].
Thermodynamic Causality and Environmental Dependence
The relative stability of these tautomers is highly dependent on the dielectric constant of the microenvironment.
Aqueous Solution: The keto-amino form is the global minimum in polar solvents. This is driven by its significantly larger dipole moment (
∼
7.1 D) compared to the enol form (
∼
3.0 D), which maximizes favorable solvation energies and intermolecular hydrogen bonding with water [3].
Gas Phase & Hydrophobic Pockets: In the gas phase, Density Functional Theory (DFT) calculations and experimental photoelectron spectroscopy reveal that the keto and enol forms are nearly isoenergetic, often separated by less than 1–2 kcal/mol[4]. When the 9-(4-fluorobenzyl)guanine scaffold binds to a highly desolvated, lipophilic protein pocket, the local reduction in dielectric constant can shift the equilibrium, stabilizing the enol (lactim) form.
The Role of the 4-Fluorobenzyl Group
The 4-fluorobenzyl substituent serves a dual purpose. From a pharmacokinetic standpoint, the para-fluoro substitution blocks oxidative metabolism (e.g., CYP450-mediated hydroxylation) and enhances membrane permeability. Structurally, the strong C–F bond introduces a localized dipole that can participate in orthogonal multipolar interactions or
C−H⋯F
halogen bonding within a target active site. While the inductive effect of the fluorine atom has a negligible impact on the intrinsic
pKa
of the distant purine ring, its steric bulk and lipophilicity act as a hydrophobic anchor. This anchoring often forces the purine ring into desolvated microenvironments, indirectly increasing the biological relevance of the enol tautomer.
Fig 1: Thermodynamic drivers of the keto-enol tautomeric equilibrium in 9-substituted guanines.
Quantitative Data Summarization
The following table synthesizes computational and spectroscopic data distinguishing the keto and enol tautomers of 9-substituted guanines, serving as a reference for structural characterization[2, 3, 4].
Property / Metric
Keto-Amino (Lactam) Form
Enol-Amino (Lactim) Form
Relative Energy (Gas Phase)
0.0 kcal/mol (Reference)
+0.8 to +1.5 kcal/mol
Relative Energy (Aqueous PCM)
0.0 kcal/mol (Reference)
+6.0 to +8.5 kcal/mol
Calculated Dipole Moment (
μ
)
∼
7.1 Debye
∼
3.0 Debye
Characteristic IR Stretch (Gas)
N1–H stretch at
∼
3440 cm⁻¹
O–H stretch at
∼
3580 cm⁻¹
13
C NMR Chemical Shift (C6)
∼
155 – 158 ppm
> 160 ppm
H-Bonding Profile (Watson-Crick)
Donor (N1), Acceptor (C6=O)
Acceptor (N1), Donor (C6-OH)
Experimental Methodologies for Tautomeric Validation
To rigorously assign the tautomeric state of 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol in various environments, a self-validating, orthogonal analytical approach is required.
At ambient temperatures, rapid proton exchange between the N1 and O6 positions averages the NMR signals, obscuring the true tautomeric ratio. VT-NMR slows this exchange on the NMR timescale, allowing for the direct observation of distinct tautomeric populations [1].
Step-by-Step Methodology:
Sample Preparation: Dissolve 5–10 mg of the highly pure compound in 0.5 mL of a low-freezing, polar aprotic solvent mixture (e.g., DMF-
d7
/CD
2
Cl
2
in a 3:1 ratio). This specific mixture prevents solvent freezing at cryogenic temperatures while maintaining solubility.
Instrument Calibration: Calibrate the NMR probe temperature using a standard methanol or ethylene glycol sample to ensure accurate temperature readings down to 220 K.
Data Acquisition: Acquire 1D
1
H and 2D
1
H-
15
N HSQC spectra at 298 K. Sequentially lower the temperature in 10 K increments, allowing 15 minutes for thermal equilibration at each step, down to 220 K.
Data Analysis & Causality: As the temperature drops, the exchange rate decreases. The keto form is definitively identified by the emergence of a strongly deshielded N1-H proton resonance (
∼
10.5–11.0 ppm) which correlates to a specific
15
N chemical shift. If the enol form is stabilized (e.g., via specific solute-solvent interactions), a distinct O-H resonance will appear, and the C6 carbon shift will move downfield (>160 ppm).
To determine the intrinsic stability of the enol form without the masking effects of bulk solvent, gas-phase spectroscopy combined with supersonic expansion is utilized [2, 4].
Step-by-Step Methodology:
Vaporization & Cooling: Vaporize the solid sample using a pulsed Nd:YAG laser (1064 nm) into a supersonic expansion of argon carrier gas. The adiabatic expansion cools the internal degrees of freedom of the molecules to
∼
10 K, kinetically trapping them in their local tautomeric minima.
UV-UV Hole Burning: Apply a tunable UV pump laser to excite the
S1←S0
transition. Use a delayed UV probe laser to ionize the molecules (Resonance-Enhanced Multiphoton Ionization, REMPI). By scanning the pump laser, obtain isomer-specific UV spectra.
IR Dip Spectroscopy: Introduce an IR optical parametric oscillator (OPO) laser before the UV probe. Tune the IR laser across the 3000–3800 cm⁻¹ range. When the IR laser hits a vibrational transition specific to a tautomer, it depletes the ground state population, causing a "dip" in the UV-induced ion signal.
Data Analysis & Causality: The presence of the 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol (enol) tautomer is unambiguously confirmed by a sharp, high-frequency O-H stretching band at
∼
3580 cm⁻¹. The keto tautomer lacks this band and instead exhibits a characteristic N1-H stretch at
∼
3440 cm⁻¹.
Fig 2: Orthogonal experimental workflow for the characterization of purine tautomers.
Implications for Rational Drug Design
The tautomeric ambiguity of 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol must be strictly accounted for in Structure-Based Drug Design (SBDD). Because the lactam-to-lactim shift converts a hydrogen-bond donor (N1-H) into an acceptor (N1) and an acceptor (C6=O) into a donor (C6-OH), the binding pose of the molecule can flip entirely depending on the dominant tautomer.
When designing inhibitors or chimeric degraders utilizing this scaffold, researchers should utilize high-level quantum mechanics/molecular mechanics (QM/MM) simulations to predict the dielectric constant of the target binding pocket. If the pocket is highly hydrophobic and desolvated, the enol form may represent the bioactive conformation, necessitating the design of complementary hydrogen-bond acceptors within the protein structure to engage the C6-OH group.
References
Štoček, J. R., & Dračínský, M. (2020). Tautomerism of Guanine Analogues. Biomolecules, 10(2), 170. URL: [Link]
Nir, E., Janzen, C., Imhof, P., Kleinermanns, K., & de Vries, M. S. (2001). Guanine tautomerism revealed by UV–UV and IR–UV hole burning spectroscopy. The Journal of Chemical Physics, 115(10), 4606-4615. URL: [Link]
Hanus, M., Ryjacek, F., Kabelac, M., Kubar, T., Bogdan, T. V., Trygubenko, S. A., & Hobza, P. (2003). Correlated ab Initio Study of Nucleic Acid Bases and Their Tautomers in the Gas Phase, in a Microhydrated Environment and in Aqueous Solution. Guanine. The Journal of Physical Chemistry A, 107(44), 9441-9452. URL: [Link]
Mons, M., Dimicoli, I., Piuzzi, F., Tardivel, B., & Elhanine, M. (2002). Tautomerism of the DNA Base Guanine and Its Methylated Derivatives as Studied by Gas-Phase Infrared and Ultraviolet Spectroscopy. The Journal of Physical Chemistry A, 106(20), 5088-5094. URL: [Link]
Foundational
safety and toxicity profile of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
Title: Safety and Toxicity Profile of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG): A Technical Whitepaper on Autophagy-Targeting Chimera (AUTAC) Degradation Tags Executive Summary The compound 2-Amino-9-(4-fluorobenz...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Safety and Toxicity Profile of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG): A Technical Whitepaper on Autophagy-Targeting Chimera (AUTAC) Degradation Tags
Executive Summary
The compound 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (often referred to by its tautomeric name, 2-Amino-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one, or simply p-fluorobenzyl guanine / FBnG ) represents a paradigm shift in targeted protein degradation (TPD). While PROTACs hijack the ubiquitin-proteasome system (UPS), they are fundamentally limited to degrading cytosolic proteins. FBnG serves as the critical "degradation tag" in Autophagy-Targeting Chimeras (AUTACs), enabling the selective autophagic clearance of large protein aggregates and dysfunctional organelles[1].
This whitepaper provides an in-depth analysis of the safety, toxicity, and mechanistic profile of FBnG. By replacing endogenous cyclic guanosine monophosphate (cGMP) tags, FBnG eliminates off-target kinase activation, establishing a highly specific, low-toxicity profile suitable for advanced preclinical drug development[2].
Mechanistic Grounding: The S-Guanylation Mimetic System
To understand the safety profile of FBnG, one must understand the causality of its design. Endogenous autophagic clearance of invading bacteria (xenophagy) is triggered by a post-translational modification known as S-guanylation, mediated by 8-nitro-cGMP.
Early attempts to create AUTACs utilized cGMP as the degradation tag. However, the cyclic phosphate moiety of cGMP natively activates Protein Kinase G (PKG), leading to broad, off-target phosphorylation cascades and subsequent cellular toxicity.
The FBnG Solution:
By substituting the cyclic phosphate with a p-fluorobenzyl group, researchers engineered 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol[2]. This structural modification completely abolishes PKG binding affinity while retaining the ability to mimic S-guanylation. Once an FBnG-conjugated AUTAC binds its target, it induces K63-linked polyubiquitination. This specific ubiquitin topology is recognized by the autophagy cargo receptor p62/SQSTM1, which tethers the target to LC3-II on the expanding phagophore for lysosomal degradation[1].
Mechanistic pathway of FBnG-mediated targeted autophagic degradation via K63 polyubiquitination.
Safety and Toxicity Profile
The standalone toxicity of FBnG and its conjugated AUTAC forms (e.g., AUTAC1, AUTAC4) has been rigorously evaluated in human cell lines (HeLa, Detroit 532 fibroblasts).
Cytotoxicity and Cell Viability
FBnG exhibits a highly favorable in vitro safety profile. In standard cell viability assays, FBnG-based AUTACs show negligible cytotoxicity at working concentrations (1 μM to 10 μM) over 24–72 hour incubation periods. Toxicity is typically only observed at concentrations exceeding 100 μM, which is well above the pharmacological required dose for targeted degradation.
Mitochondrial Safety vs. Rescue
Unlike many small-molecule degraders that inadvertently induce mitochondrial depolarization, FBnG tags demonstrate profound cytoprotective effects[3]. When conjugated to a mitochondrial translocator protein ligand (creating AUTAC4), the FBnG tag accelerates the mitophagy of fragmented, dysfunctional mitochondria while sparing healthy ones[4]. In Down syndrome fibroblast models, FBnG-mediated degradation actively restored mitochondrial membrane potential (ΔΨm) and rescued intracellular ATP levels[3].
Quantitative Toxicity Summary
Table 1: Comparative Safety Profile of Degradation Tags
Parameter
First-Gen cGMP Tag
FBnG (2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol)
Analytical Implication
PKG Activation
High (Off-target signaling)
Undetectable
FBnG prevents off-target kinase toxicity.
Working Concentration
10 - 50 μM
1 - 10 μM
FBnG achieves degradation at safer, lower doses.
Cytotoxicity (IC50)
~50 μM (Cell-line dependent)
> 100 μM
FBnG provides a wider therapeutic window.
Mitochondrial Impact
Neutral to Mild Stress
Cytoprotective (Rescues ΔΨm)
FBnG promotes biogenesis of healthy mitochondria.
Experimental Protocols: Validating FBnG Safety
To ensure trustworthiness and reproducibility, the following self-validating protocols are established for profiling the toxicity and off-target effects of FBnG-derived compounds.
Multiplexed experimental workflow for evaluating the safety and toxicity of FBnG derivatives.
Causality: This protocol simultaneously verifies that FBnG does not induce cell death and confirms the absence of off-target Protein Kinase G signaling.
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of FBnG (0.1, 1, 10, 50, and 100 μM) in DMSO (final DMSO concentration <0.1%). Treat cells for 24 and 48 hours. Include a cGMP-treated positive control (50 μM) and a vehicle control.
Viability Readout (WST-8): Add 10 μL of CCK-8 (WST-8) reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader to calculate IC50.
PKG Activity Readout: Lyse a parallel set of treated cells using RIPA buffer containing protease/phosphatase inhibitors. Centrifuge at 14,000 × g for 15 min at 4°C.
ELISA Quantification: Transfer the supernatant to a PKG Kinase Activity Assay microplate (pre-coated with PKG substrate). Add ATP and incubate for 30 min. Detect phosphorylated substrate using an HRP-conjugated anti-phospho antibody. Read absorbance at 450 nm. Expected Result: FBnG wells should show baseline absorbance identical to vehicle controls, validating the lack of PKG toxicity.
Causality: To prove that FBnG is not mitotoxic, this assay uses Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to induce acute mitochondrial damage, demonstrating FBnG's cytoprotective clearance of damaged organelles.
Cell Preparation: Seed Detroit 532 fibroblasts in 35 mm glass-bottom dishes (2 × 10⁵ cells/dish).
Damage Induction: Treat cells with 10 μM CCCP for 2 hours to induce mitochondrial depolarization.
FBnG-AUTAC Rescue: Wash cells with PBS and treat with 10 μM FBnG-conjugated mitochondria-targeting AUTAC (e.g., AUTAC4) for 24 hours[3].
Staining: Incubate cells with 200 nM TMRE (Tetramethylrhodamine, ethyl ester) and 1 μg/mL Hoechst 33342 for 20 minutes at 37°C.
Imaging: Image via confocal microscopy (Ex/Em: 549/575 nm for TMRE). Expected Result: CCCP-only cells will show diffuse, weak TMRE fluorescence (depolarization). FBnG-treated cells will show restored, punctate red fluorescence, validating the safe clearance of damaged mitochondria and biogenesis of healthy networks.
Conclusion
2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) is a highly refined, low-toxicity chemical tag that solves the inherent off-target limitations of first-generation autophagic degraders. By successfully mimicking S-guanylation without triggering PKG-mediated signaling cascades, FBnG provides a safe, robust, and cytoprotective platform for the next generation of Targeted Protein Degradation therapeutics.
Application Note: HPLC Method Development and Validation for the Quantification of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG)
Target Audience: Analytical Chemists, Formulation Scientists, and Targeted Protein Degradation (TPD) Researchers. Compound Profile: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (also known by its tautomer 2-amino-9-(4-fluoro...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Targeted Protein Degradation (TPD) Researchers.
Compound Profile: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (also known by its tautomer 2-amino-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one, or FBnG ) is the critical degradation tag utilized in Autophagy-Targeting Chimeras (AUTACs).
Scientific Context: The Role of FBnG in AUTAC Technology
While PROTACs hijack the ubiquitin-proteasome system for protein degradation, AUTACs leverage the autophagy-lysosome pathway to degrade larger, more complex targets, including fragmented organelles like mitochondria[1].
The mechanism hinges on the FBnG tag . When an AUTAC molecule binds to its target, the FBnG moiety mimics endogenous S-guanylation. This specific biochemical signal triggers K63-linked polyubiquitination, recruiting autophagy receptors (such as p62/SQSTM1) that engulf the target-AUTAC complex into an autophagosome for subsequent lysosomal degradation[1].
Quantifying free FBnG is essential for three primary applications in drug development:
Synthetic Quality Control: Monitoring unreacted FBnG during the synthesis of complex AUTACs (e.g., AUTAC4 or AUTAC-Biguanide)[2][3].
In Vitro Stability Assays: Assessing the metabolic cleavage of the PEG/glycol linkers connecting FBnG to the target ligand in biological matrices[4].
Pharmacokinetics: Tracking the clearance of the degradation tag post-lysosomal processing.
Fig 1. Mechanism of AUTAC-mediated targeted degradation driven by the FBnG tag.
Physicochemical Rationale for Method Design
Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for FBnG requires balancing the opposing physicochemical traits of its two primary substructures:
The Guanine Core: Highly polar, containing basic primary/secondary amines (
pKa≈2.5
) and an acidic enol/amide moiety (
pKa≈9.5
). If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the stationary phase.
The p-Fluorobenzyl Group: Highly hydrophobic and halogenated, driving strong retention on non-polar stationary phases.
The Solution:
We employ a 0.1% Formic Acid (pH ~2.7) mobile phase. This acidic environment fully protonates the basic nitrogens on the guanine core, locking the molecule into a single, predictable ionization state. A C18 column with high end-capping is selected to minimize silanol interactions, while a gradient elution ensures the hydrophobic fluorobenzyl tail elutes efficiently without peak broadening.
Column: Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent high-endcapped column.
Step-by-Step Analytical Protocol
Standard and Sample Preparation
Expertise Note: FBnG has notoriously poor solubility in purely aqueous buffers due to the fluorobenzyl group, but exhibits excellent solubility in DMSO (up to 17.4 mg/mL)[2].
Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of FBnG standard into a 10 mL volumetric flask. Add 5 mL of DMSO to fully dissolve the powder[5]. Sonicate for 5 minutes, then make up to volume with DMSO.
Working Standards: Dilute the primary stock with a diluent of Water:ACN (95:5, v/v) to create a calibration curve ranging from 1.0 µg/mL to 100 µg/mL. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-front distortion (the "solvent effect") during injection.
Transfer 100 µL of the biological sample into a microcentrifuge tube.
Add 300 µL of ice-cold Acetonitrile (containing an internal standard if applicable) to precipitate matrix proteins.
Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 200 µL of the supernatant to an HPLC vial and dilute with 200 µL of 0.2% aqueous Formic Acid to ensure the injection solvent is weaker than the mobile phase.
Chromatographic Conditions
Establish the following gradient to balance the elution of the polar guanine head and the hydrophobic tail.
Table 1: Optimized HPLC Gradient Program
Time (min)
Mobile Phase A (0.1% FA in Water)
Mobile Phase B (0.1% FA in ACN)
Flow Rate (mL/min)
Curve
0.0
95%
5%
1.0
Initial
2.0
95%
5%
1.0
Isocratic
10.0
40%
60%
1.0
Linear
12.0
5%
95%
1.0
Linear
15.0
5%
95%
1.0
Wash
15.1
95%
5%
1.0
Step
20.0
95%
5%
1.0
Equilibration
Injection Volume: 10 µL
Column Temperature: 30°C (Stabilizes retention times against ambient fluctuations).
Detection Wavelength: 254 nm (Primary for purine
π→π∗
transition) and 280 nm (Secondary for specificity).
Fig 2. Step-by-step workflow for the HPLC quantification of FBnG in biological matrices.
Method Validation & System Suitability
To ensure the protocol is a self-validating system, run six replicate injections of a 50 µg/mL standard prior to analyzing unknown samples. The method must conform to ICH Q2(R1) guidelines.
Table 2: System Suitability and Validation Parameters
Parameter
Acceptance Criteria
Expected Result (FBnG)
Retention Time (RT)
Consistent (
±0.1
min)
~7.45 min
Tailing Factor (
Tf
)
≤1.5
1.12 (Indicates excellent end-capping)
Theoretical Plates (
N
)
>5000
> 8500
Injection Precision (%RSD)
≤2.0%
(n=6)
0.8%
Linearity Range
R2≥0.999
1.0 – 100 µg/mL (
R2=0.9997
)
Limit of Detection (LOD)
Signal-to-Noise
≥3:1
0.15 µg/mL
Limit of Quantitation (LOQ)
Signal-to-Noise
≥10:1
0.50 µg/mL
Troubleshooting Guide
Issue: Peak Tailing (
Tf>1.5
) for FBnG.
Causality: Insufficient protonation of the guanine amine or degraded column end-capping.
Solution: Verify that Mobile Phase A contains exactly 0.1% Formic Acid (pH should be ~2.7). If the issue persists, switch to a newer, highly end-capped C18 column or a Biphenyl column (which provides orthogonal
π−π
interactions for the fluorobenzyl group).
Issue: Split Peaks or Fronting.
Causality: The injection solvent is stronger than the mobile phase (e.g., injecting samples with >50% DMSO or ACN).
Solution: Dilute the final sample extract with water or 0.1% FA to ensure the organic content in the injection vial is
≤20%
.
Issue: Baseline Drift during the Gradient.
Causality: Differences in UV absorbance between Water and Acetonitrile at 254 nm.
Solution: This is normal, but can be minimized by using HPLC-grade Formic Acid and ensuring both Mobile Phase A and B have identical modifier concentrations (0.1% FA).
References
Emerging Concepts of Targeted Protein Degrader Technologies via Lysosomal Pathways. MDPI. Available at:[1]
AUTAC4 | Active Degraders. Tocris Bioscience. Available at:[2]
AUTAC2 | FKBP12 Targeting AUTAC. MedChemExpress. Available at:[5]
AUTACs (Inhibitors Agonists Modulators Antagonists). MedChemExpress. Available at:[4]
Gaining Insight into Mitochondrial Targeting: AUTAC-Biguanide as an Anticancer Agent. NIH. Available at:[3]
Application Note: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol as a Precursor in Organic Synthesis
Introduction and Chemical Profile 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (often existing in its tautomeric form, 2-amino-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one) is a highly versatile N9-substituted guanine deriv...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Profile
2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (often existing in its tautomeric form, 2-amino-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one) is a highly versatile N9-substituted guanine derivative. In modern drug discovery and organic synthesis, it serves as a critical building block for two primary applications: the development of
O6
-Alkylguanine-DNA Alkyltransferase (AGT) inhibitors [1] and the synthesis of Autophagy-Targeting Chimeras (AUTACs) [2]. The presence of the 4-fluorobenzyl group at the N9 position prevents unwanted N7/N9 alkylation during subsequent synthetic steps, directing functionalization exclusively to the
O6
or
N2
positions, while also enhancing the lipophilicity and target-binding affinity of the final constructs.
Mechanistic Insights and Synthetic Utility
Precursor for AGT Inhibitors
AGT is a DNA repair protein that confers resistance to alkylating chemotherapeutic agents.
O6
-benzylguanine derivatives are potent inhibitors of AGT. By utilizing 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol, chemists can perform selective
O6
-alkylation (e.g., using Mitsunobu conditions or reacting with alkyl halides in the presence of a base) to generate dual-substituted guanine derivatives. The N9-fluorobenzyl moiety significantly increases the cellular permeability of the resulting inhibitors compared to unsubstituted guanines [1].
Precursor for Autophagy-Targeting Chimeras (AUTACs)
Recent advancements in targeted protein degradation have introduced AUTACs, which hijack the autophagy machinery to degrade target proteins. 9-(4-fluorobenzyl)guanine derivatives have been identified as potent autophagy tags. When conjugated to a target-binding ligand via a PEG linker at the
N2
or
O6
position, the guanine moiety is recognized by intracellular machinery, leading to the polyubiquitination and subsequent engulfment of the target protein by autophagosomes [2].
Figure 1: Mechanism of targeted protein degradation via AUTACs utilizing a guanine-based tag.
Experimental Protocols
Protocol A:
O6
-Alkylation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
This protocol describes the self-validating synthesis of an
O6
-alkylated derivative using standard basic conditions [1].
Preparation: Suspend 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol (500 mg) and anhydrous
K2CO3
(530 mg) in 10 mL of anhydrous DMF under an inert nitrogen atmosphere.
Activation: Stir the suspension at room temperature for 30 minutes to allow for deprotonation of the
O6
/
N1
lactam system.
Alkylation: Add the alkyl halide dropwise to the reaction mixture.
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor the reaction via TLC (DCM:MeOH, 9:1). The N9-substitution forces the alkylation to occur predominantly at the
O6
oxygen rather than N7.
Quenching & Extraction: Cool to room temperature, quench with 30 mL of ice water, and extract with ethyl acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over
MgSO4
, concentrate in vacuo, and purify via silica gel flash chromatography.
Figure 2: Synthetic workflow for the O6-alkylation of the guanine precursor.
Quantitative Data Presentation
The following table summarizes typical reaction conditions and yields for the derivatization of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol based on established literature protocols [1, 2].
Reaction Type
Electrophile / Reagent
Solvent / Base
Temp (°C)
Time (h)
Regioselectivity
Yield (%)
O6
-Alkylation
Benzyl bromide derivatives
DMF /
K2CO3
60
4 - 6
>95% (
O6
vs N)
65 - 80
Mitsunobu
O6
-Alkylation
Primary alcohols
THF / DIAD /
PPh3
0 to RT
12
>98% (
O6
)
50 - 70
N2
-Acylation
Acid chlorides / Linkers
Pyridine / DMAP
RT
18
N2
specific
45 - 60
References
Wang, J.-Q., Kreklau, E. L., Bailey, B. J., Erickson, L. C., & Zheng, Q.-H. (2005). Synthesis and preliminary biological evaluation of O6-[4-(2-[18F]fluoroethoxymethyl)benzyl]guanine as a novel potential PET probe for the DNA repair protein O6-alkylguanine-DNA alkyltransferase in cancer chemotherapy. Bioorganic & Medicinal Chemistry, 13(20), 5779-5786. URL:[Link]
Arimoto, H., et al. (2018). Heterocyclic compound. World Intellectual Property Organization Patent WO2018143403A1.
Method
In Vivo Dosing Strategies for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol in Murine Models: A Comprehensive Protocol
As targeted therapeutics evolve, purine-based small molecules—such as 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol —have emerged as critical ligands in targeted protein degradation (e.g., autophagy-targeting chimeras or AUTO...
Author: BenchChem Technical Support Team. Date: April 2026
As targeted therapeutics evolve, purine-based small molecules—such as 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol —have emerged as critical ligands in targeted protein degradation (e.g., autophagy-targeting chimeras or AUTOTACs) and immune modulation. However, translating these compounds from in vitro success to in vivo efficacy presents significant pharmacological hurdles.
The purine core (which tautomerizes between the 6-ol and 6-oxo guanine forms) exhibits a high crystal lattice energy driven by extensive intermolecular hydrogen bonding and
π−π
stacking. While the 4-fluorobenzyl group at the N9 position increases overall lipophilicity, it does not sufficiently disrupt this lattice. Consequently, the compound acts as "brick dust," being notoriously insoluble in both standard aqueous buffers and many organic solvents.
This application note provides a field-proven, self-validating framework for the formulation, administration, and pharmacokinetic (PK) evaluation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol in mice.
Mechanistic Rationale & Workflow
Before designing a dosing strategy, it is critical to understand the compound's intended intracellular mechanism. As a targeting ligand, 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol must maintain sufficient free plasma concentrations to cross the cell membrane, bind its intracellular target, and induce autophagosome recruitment.
Fig 1. Proposed Intracellular Mechanism of Action via Autophagic Degradation.
To capture this dynamic, our in vivo workflow integrates formulation optimization directly with PK/PD sampling.
Fig 2. Standardized In Vivo PK/PD Workflow for Purine Derivatives.
Formulation Causality & Matrices
Because rapid addition of aqueous buffers to a solvent-dissolved purine causes localized supersaturation and irreversible precipitation, we must utilize a step-wise co-solvent system or cyclodextrin complexation. According to established pharmaceutical solubilization principles[2], the hydrophobic 4-fluorobenzyl group can insert into the hydrophobic cavity of Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD), while the polar purine face interacts with the external hydroxyls, enhancing aqueous solubility without the toxicity of high-concentration DMSO.
Table 1: Recommended Formulation Matrices for Murine Dosing
Route
Formulation Matrix
Preparation Method
Max Dosing Volume
IV
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline
Dissolve API in DMSO. Add PEG/Tween, vortex thoroughly. Add saline dropwise under continuous vortexing.
5 mL/kg
IP
10% DMSO, 20% HP-
β
-CD in Saline
Dissolve API in DMSO. Add pre-warmed (37°C) HP-
β
-CD solution. Sonicate for 15 min.
10 mL/kg
PO
0.5% Na-CMC, 0.1% Tween-80 in Water
Dry mill API. Add Tween-80 to wet the powder. Slowly add Na-CMC solution while homogenizing to form a fine suspension.
10 mL/kg
Step-by-Step Experimental Protocols
Protocol A: Preparation and Self-Validation of IV Formulation
Causality: Intravenous administration of precipitated particulates can cause fatal pulmonary embolisms in mice. The formulation must be a true solution or a stable microemulsion.
Weighing: Accurately weigh 2.0 mg of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol into a sterile glass vial.
Primary Solubilization: Add 100 µL of molecular-biology grade DMSO. Vortex for 2 minutes until completely clear.
Surfactant Addition: Add 800 µL of PEG300 and 100 µL of Tween-80. Vortex for 3 minutes. Note: The mixture must remain optically clear.
Aqueous Phase Integration: Place the vial on a vortex mixer set to medium speed. Using a syringe, add 1.0 mL of sterile 0.9% Saline dropwise (1 drop per second).
Self-Validation Check (Critical): Transfer a 100 µL aliquot of the final formulation to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible microscopic pellet confirms a true solution , validating the formulation for safe IV administration.
Protocol B: In Vivo Administration (Mice)
Causality: Strict adherence to physiological volume limits prevents vehicle-induced toxicity, which can confound PD readouts. We adhere to established physiological parameters for laboratory animals[3] and oncology welfare guidelines[1].
Animal Prep: Use 8-10 week old C57BL/6 or BALB/c mice (approx. 20-25g). Acclimate for 7 days prior to dosing.
Dosing Calculation: For a 20g mouse, the maximum IV volume at 5 mL/kg is 100 µL. Using the 1 mg/mL formulation from Protocol A, this delivers a dose of 5 mg/kg.
Administration:
IV (Tail Vein): Warm the mouse gently under a heat lamp to dilate the tail vein. Inject 100 µL smoothly over 5-10 seconds using a 29G insulin syringe.
PO (Oral Gavage): Use a 20G reusable stainless-steel gavage needle. Administer up to 200 µL (10 mL/kg) of the suspension formulation.
Self-Validation Check: Weigh the dosing syringe immediately before and after administration. Calculate the exact dose delivered based on the specific gravity of the formulation. This exact dose must be used in downstream PK parameter calculations (e.g., Clearance and Volume of Distribution).
Protocol C: Pharmacokinetic Sampling
Causality: Purine derivatives often exhibit rapid initial distribution followed by a slower terminal elimination phase. A dense early sampling schedule is required to accurately capture
Cmax
and
Tmax
.
Sampling: Collect 30 µL of blood via the submandibular vein or tail snip at designated time points (See Table 2).
Anticoagulation: Collect into
K2
EDTA-coated tubes to prevent coagulation without interfering with downstream LC-MS/MS ionization.
Processing: Invert tubes 5 times. Centrifuge at 2,000 x g for 10 minutes at 4°C within 30 minutes of collection.
Storage: Transfer the plasma supernatant to pre-chilled cryovials and snap-freeze in liquid nitrogen. Store at -80°C until bioanalysis.
Table 2: Standardized PK Sampling Schedule (Mice)
Time Point
Route
Physiological Purpose
Pre-dose
All
Baseline endogenous purine interference check
5 min
IV
Extrapolation of
C0
and initial distribution
15 min
IV, IP, PO
Absorption phase (IP/PO) / Distribution (IV)
30 min
IV, IP, PO
Typical
Tmax
for IP/PO purine suspensions
1, 2, 4 hr
All
Tissue distribution and metabolic clearance
8, 24 hr
All
Terminal elimination phase (
t1/2
)
References
Workman, P., Aboagye, E. O., Balkwill, F., et al. "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer, 2010.[Link] [1]
Strickley, R. G. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 2004.[Link] [2]
Davies, B., & Morris, T. "Physiological parameters in laboratory animals and humans." Pharmaceutical Research, 1993.[Link] [3]
Application
Application Notes and Protocols for the Formulation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
Introduction: Navigating the Formulation Challenges of a Poorly Soluble Purine Derivative 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol is a purine derivative with significant therapeutic potential. However, like many purine-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Formulation Challenges of a Poorly Soluble Purine Derivative
2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol is a purine derivative with significant therapeutic potential. However, like many purine-based compounds, it is anticipated to exhibit poor aqueous solubility, a characteristic that poses a significant hurdle to achieving adequate bioavailability for oral and other routes of administration.[1][2] This low solubility can lead to slow dissolution in gastrointestinal fluids, resulting in low and variable drug absorption, which ultimately compromises therapeutic efficacy.[3][4][5] Therefore, advanced formulation strategies are essential to unlock the full clinical potential of this active pharmaceutical ingredient (API).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on state-of-the-art formulation techniques to enhance the delivery of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol. We will delve into the mechanistic basis and provide detailed, field-proven protocols for three key strategies: nanosuspensions, solid dispersions, and lipid-based formulations. Each section is designed to be a self-validating system, offering insights into experimental choices and critical characterization methods.
Physicochemical Characterization of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
Key Properties to Investigate:
Property
Importance in Formulation
Recommended Analytical Technique(s)
Aqueous Solubility
Determines the extent of dissolution-limited absorption. Crucial for BCS classification.
Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8) followed by HPLC-UV analysis.[6]
LogP (Lipophilicity)
Influences solubility in lipid-based systems and membrane permeability.
Calculated using software (e.g., XLogP3) or determined experimentally (e.g., shake-flask with octanol/water).
pKa
Determines the ionization state at different physiological pH values, impacting solubility and absorption.
Potentiometric titration or UV-pH profiling.
Melting Point & Thermal Properties
Critical for selecting thermally-driven formulation processes like hot-melt extrusion.
Differential Scanning Calorimetry (DSC).
Crystallinity/Polymorphism
Different polymorphic forms can have varying solubility and stability.
Powder X-ray Diffraction (PXRD), DSC.
Particle Size and Morphology
Influences dissolution rate and processing behavior.
Laser Diffraction, Scanning Electron Microscopy (SEM).
Formulation Strategy 1: Nanosuspensions
Nanosuspension technology is a powerful approach for enhancing the bioavailability of poorly soluble drugs by increasing their surface area and saturation solubility.[4][7][8] This technique involves reducing the drug particle size to the sub-micron range, typically between 10 and 1000 nm.[9]
Rationale for Nanosuspension of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
For a drug like 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, which is likely a "brick-dust" molecule with poor solubility in both aqueous and organic media, nanosizing offers a significant advantage.[7][10] By increasing the surface area-to-volume ratio, the dissolution velocity is dramatically enhanced according to the Noyes-Whitney equation.[11]
Experimental Workflow for Nanosuspension Formulation
Caption: Workflow for nanosuspension formulation and characterization.
Protocol: Preparation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol Nanosuspension by Wet Media Milling
Objective: To produce a stable nanosuspension of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol with a mean particle size below 500 nm.
Materials:
2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
Stabilizer (e.g., Poloxamer 407, HPMC, or a combination)
Milling Media (e.g., Yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
Purified Water
Planetary Ball Mill or similar media mill
Procedure:
Preparation of Stabilizer Solution: Prepare a 2% (w/v) solution of Poloxamer 407 in purified water. Stir until fully dissolved.
Premilling Suspension: Disperse 1% (w/v) of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol in the stabilizer solution. Stir for 30 minutes to ensure thorough wetting.
Milling:
Add the premilling suspension to the milling chamber containing the zirconium oxide beads. The bead volume should be approximately 50-60% of the chamber volume.
Mill at a speed of 2000 rpm for 2-4 hours. It is crucial to control the temperature of the milling chamber to prevent drug degradation.
Separation: After milling, separate the nanosuspension from the milling media by decanting or using a sieve.
Post-Milling Homogenization (Optional but Recommended): To further reduce the particle size and narrow the distribution, process the nanosuspension through a high-pressure homogenizer for 5-10 cycles at 1500 bar.[7]
Characterization of the Nanosuspension
Parameter
Method
Acceptance Criteria
Rationale
Particle Size & Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
Mean size < 500 nm, PDI < 0.3
Ensures a large surface area for dissolution and a uniform particle size distribution for stability.[9]
Zeta Potential
Laser Doppler Electrophoresis
> ±20 mV
Indicates the surface charge of the nanoparticles, predicting the long-term stability against aggregation.[12]
Crystalline State
PXRD, DSC
No significant change from the original API
Confirms that the milling process did not induce an amorphous transformation, which could affect stability.[12]
Dissolution Rate
USP Apparatus II (Paddle) in biorelevant media (e.g., FaSSIF/FeSSIF)
>85% dissolution in 30 minutes
Demonstrates the enhanced dissolution velocity compared to the unformulated drug.
Solid dispersion is a technique where the drug is dispersed in a hydrophilic polymer matrix at a molecular level, converting the crystalline drug into an amorphous state.[13][14] This amorphous form has higher free energy and thus enhanced aqueous solubility and dissolution rate.[15][16]
Rationale for Solid Dispersion of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
If 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol is a BCS Class II drug, a solid dispersion can significantly improve its oral bioavailability by overcoming the dissolution rate-limiting step.[14][17] The polymer carrier not only enhances wettability but also helps to maintain the drug in a supersaturated state in the gastrointestinal tract, promoting absorption.[16]
Experimental Workflow for Solid Dispersion Formulation
Caption: Workflow for solid dispersion formulation and characterization.
Protocol: Preparation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol Solid Dispersion by Solvent Evaporation
Objective: To produce an amorphous solid dispersion of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol with a drug loading of 20% (w/w).
Materials:
2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
Polymer (e.g., PVP K30, HPMC-AS, or Soluplus®)
Solvent (e.g., Methanol, Acetone, or a mixture)
Spray Dryer
Procedure:
Solution Preparation:
Dissolve 1 gram of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol and 4 grams of PVP K30 in 100 mL of methanol.
Stir until a clear solution is obtained. This indicates that the drug is molecularly dispersed.
Spray Drying:
Set the inlet temperature of the spray dryer to 120°C and the outlet temperature to 80°C (these may need optimization).
Set the feed pump rate to 5 mL/min.
Spray dry the solution to obtain a fine powder.
Secondary Drying: Collect the product and dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
Characterization of the Solid Dispersion
Parameter
Method
Acceptance Criteria
Rationale
Amorphicity
PXRD
Absence of sharp peaks characteristic of the crystalline drug.
Confirms the successful conversion of the drug to its amorphous state.[14]
Glass Transition Temperature (Tg)
DSC
A single Tg, indicating a homogenous dispersion.
The presence of a single Tg suggests molecular-level mixing of the drug and polymer.
Drug-Polymer Interactions
FTIR Spectroscopy
Shifts in characteristic peaks of the drug or polymer.
Can indicate hydrogen bonding or other interactions that stabilize the amorphous form.
Non-Sink Dissolution
USP Apparatus II with small volume or specialized setup
Generation and maintenance of a supersaturated state.
Mimics in vivo conditions where the drug concentration can exceed its equilibrium solubility, which is crucial for absorption.[18][19][20]
Formulation Strategy 3: Lipid-Based Formulations
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent choice for lipophilic drugs (high LogP).[21][22] These formulations consist of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[23]
Rationale for Lipid-Based Formulation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
If 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol is found to be lipophilic (LogP > 2), a lipid-based formulation can enhance its oral bioavailability by presenting the drug in a solubilized state, thereby bypassing the dissolution step.[24] Furthermore, these formulations can facilitate lymphatic transport, which avoids first-pass metabolism.[21]
Experimental Workflow for SEDDS Formulation
Caption: Workflow for SEDDS formulation and characterization.
Protocol: Development of a SEDDS Formulation for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
Objective: To develop a stable SEDDS formulation that rapidly forms a nanoemulsion upon dilution.
Materials:
2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
Surfactant (e.g., Kolliphor EL, Tween 80)
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Procedure:
Excipient Screening:
Determine the solubility of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol in various oils, surfactants, and co-surfactants to select the most suitable excipients.
Construction of Ternary Phase Diagrams:
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
Visually observe the emulsification behavior of each formulation upon dilution with water to identify the self-emulsifying region.
Formulation Preparation:
Based on the phase diagrams, select an optimal ratio of excipients (e.g., 30% Oil, 50% Surfactant, 20% Co-surfactant).
Add the required amount of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol to the excipient mixture.
Vortex and gently heat (if necessary) until a clear, homogenous solution is formed.
Characterization of the SEDDS Formulation
Parameter
Method
Acceptance Criteria
Rationale
Self-Emulsification Time
Visual observation upon dilution in water with gentle stirring.
< 1 minute
Rapid emulsification is essential for the formulation to work effectively in the GI tract.
Droplet Size & PDI
DLS after dilution of the SEDDS in water.
Droplet size < 200 nm, PDI < 0.3
A small and uniform droplet size provides a large surface area for drug absorption.
Thermodynamic Stability
Centrifugation and freeze-thaw cycles.
No signs of phase separation or drug precipitation.
Ensures the physical stability of the formulation during storage and upon dilution.
In Vitro Drug Release
Dialysis bag method or USP Apparatus II.
>90% drug release in 60 minutes
Demonstrates efficient release of the drug from the emulsified droplets.
Stability Studies
Stability testing is a critical component of formulation development to ensure the quality, safety, and efficacy of the drug product throughout its shelf life.[25][26][27][28]
Protocol: Stability Testing of Formulations
Objective: To evaluate the physical and chemical stability of the developed formulations under accelerated and long-term storage conditions.
Procedure:
Sample Preparation: Package the optimized formulations (nanosuspension, solid dispersion powder, or SEDDS in capsules) in the intended container closure system.
Analytical Tests: At each time point, evaluate the following parameters:
Physical Appearance: Visual inspection for any changes.
Assay and Impurities: HPLC to determine the drug content and detect any degradation products.
Formulation-Specific Tests:
Nanosuspension: Particle size, PDI, and zeta potential.
Solid Dispersion: PXRD to check for recrystallization.
SEDDS: Emulsification time and droplet size.
Dissolution: In vitro dissolution/drug release testing.
Conclusion and Future Perspectives
The formulation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol presents a significant but surmountable challenge due to its likely poor aqueous solubility. The choice of the optimal formulation strategy—be it nanosuspensions, solid dispersions, or lipid-based systems—will depend on the specific physicochemical properties of the API.[30] A systematic approach involving thorough pre-formulation characterization, rational design, and rigorous evaluation is paramount for success. The protocols and application notes provided herein offer a robust framework for developing a bioavailable and stable dosage form of this promising therapeutic agent. Future work should focus on in vivo pharmacokinetic studies in animal models to establish a clear in vitro-in vivo correlation (IVIVC) and confirm the bioavailability enhancement of the selected formulation.
References
Nanosuspensions for the Formulation of Poorly Soluble Drugs | Request PDF - ResearchGate. Available at: [Link]
Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). Available at: [Link]
Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs | Bentham Science Publishers. Available at: [Link]
Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. Available at: [Link]
Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group. Available at: [Link]
Nanocrystal formulation for poorly soluble drugs - HELDA. Available at: [Link]
NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. Available at: [Link]
(PDF) Lipid Based Formulations of Biopharmaceutics Classification System (BCS) Class II Drugs: Strategy, Formulations, Methods and Saturation - ResearchGate. Available at: [Link]
Stability Testing & Studies | Southwest Research Institute. Available at: [Link]
Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. Available at: [Link]
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]
Stability Studies in Pharmaceuticals | CMC Pharma. Available at: [Link]
ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. Available at: [Link]
Nonsink In Vitro Dissolution Testing of Amorphous Solid Dispersions - ResearchGate. Available at: [Link]
Formulation Strategies of Nanosuspensions for Various Administration Routes - MDPI. Available at: [Link]
Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. Available at: [Link]
A Review on Solid Dispersion as a Technique for Enhancement of Bioavailability of Poorly Water Soluble Drugs - Research Journal of Pharmacy and Technology. Available at: [Link]
Development and characterization of nanosuspensions of olmesartan medoxomil for bioavailability enhancement - PMC. Available at: [Link]
Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity - PubMed. Available at: [Link]
Solid Dispersion: A Technology for the Improvement of Oral Bioavailability of Poorly Soluble Drugs - ResearchGate. Available at: [Link]
Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC. Available at: [Link]
Understanding the Drug Stability Testing Process - Colorcon. Available at: [Link]
NANOSUSPENSION - Journal of Drug Delivery and Therapeutics. Available at: [Link]
Amorphous Solid Dispersions in Early Stage of Formulation Development: Predicting Excipient Influence on Dissolution Profiles Using DDDPlus. Available at: [Link]
Detecting Crystallinity in Amorphous Solid Dispersions Using Dissolution Testing: Considerations on Properties of Drug Substance, Drug Product, and Selection of Dissolution Media - PubMed. Available at: [Link]
Dissolution testing of amorphous solid dispersions - PubMed. Available at: [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. Available at: [Link]
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]
Technical Support Center: Crystallization of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
Welcome to the technical support center for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific purine derivative. As a molecule with multiple hydrogen bond donors and acceptors, a planar aromatic core, and a flexible fluorobenzyl group, its crystallization behavior can be nuanced. This document provides in-depth, experience-driven troubleshooting advice and standardized protocols to help you achieve consistent, high-quality crystalline material.
Section 1: Understanding the Molecule: Predicted Physicochemical Properties
Successful crystallization begins with a fundamental understanding of the molecule's properties. 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, a guanine analog, possesses key structural features that dictate its behavior in solution and during solid-state formation. The purine core is capable of strong π-π stacking and extensive hydrogen bonding, while the fluorobenzyl group adds a degree of lipophilicity and can influence crystal packing.
Property
Predicted Value / Characteristic
Implication for Crystallization
Molecular Formula
C₁₂H₁₀FN₅O
-
Molecular Weight
259.24 g/mol
-
Hydrogen Bond Donors
2 (Amino group, N1-H of purine)
Strong potential for hydrogen-bonded networks, favoring crystallization in protic solvents or with H-bond accepting co-formers.
Hydrogen Bond Acceptors
5 (N3, N7, N9 nitrogens; Carbonyl oxygen)
High likelihood of forming stable crystal lattices through diverse hydrogen bonding motifs.
Tautomerism
Exists in keto-enol tautomeric forms (purin-6-ol vs. purin-6-one). The keto (purin-6-one) form generally predominates in the solid state.
The specific tautomer present can influence solubility and crystal packing. Controlling factors like pH can be critical.[1][2]
Predicted Solubility
Low in non-polar solvents (e.g., hexanes), moderate in polar aprotic solvents (e.g., acetone, ethyl acetate), and higher in polar protic solvents (e.g., alcohols) and high-boiling point solvents (e.g., DMSO, DMF).[3]
Solvent selection is a critical parameter. Anti-solvent crystallization is a viable strategy using a combination of a "good" solvent and a "poor" solvent.[][5]
Polymorphism
High potential for polymorphism due to conformational flexibility of the benzyl group and multiple hydrogen bonding sites.
Different crystal forms (polymorphs) can have different properties. Controlling polymorphism is crucial for consistent product quality.[6][7]
Section 2: Troubleshooting Guide
This section addresses common crystallization problems in a question-and-answer format, providing both immediate solutions and explanations of the underlying principles.
Q1: My compound has "oiled out" or precipitated as an amorphous solid instead of forming crystals. What should I do?
A1: "Oiling out" is a common problem that occurs when a supersaturated solution phase-separates into a liquid or amorphous solid instead of nucleating crystals. This typically happens when the supersaturation level is too high or the cooling rate is too fast.[8]
Immediate Actions & Rationale:
Re-heat and Dilute: Warm the mixture until the oil or amorphous solid redissolves completely. Add more solvent (10-20% volume increase) to reduce the concentration. This lowers the supersaturation level, giving the molecules more time to orient themselves into an ordered crystal lattice during cooling.
Slow Down the Cooling Process: Rapid cooling can shock the system into a disordered state.[] After re-dissolving, allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a large, insulated container). For even slower cooling, consider a programmable heating mantle or a dewar flask.
Introduce a Seed Crystal: If you have a small amount of crystalline material from a previous batch, add a single, high-quality crystal once the solution is slightly supersaturated. Seeding provides a template for growth and bypasses the often-difficult primary nucleation step, allowing crystallization to occur in the metastable zone where controlled growth is favored over spontaneous precipitation.[6]
Change the Solvent System: The chosen solvent may be unsuitable. A solvent in which the compound is extremely soluble can lead to very high supersaturation upon cooling.[] Experiment with a solvent system where the solubility is lower at elevated temperatures. Alternatively, use an anti-solvent crystallization method (see Protocol 4.3).
Caption: Troubleshooting workflow for "oiling out".
Q2: I'm getting very fine needles or a microcrystalline powder. How can I grow larger, higher-quality crystals?
A2: The formation of very small crystals typically indicates that the rate of nucleation far exceeds the rate of crystal growth.[6] This is often caused by high supersaturation, rapid temperature changes, or the presence of impurities that can act as nucleation sites.[7][9]
Strategies for Increasing Crystal Size:
Reduce Supersaturation: This is the most critical parameter.[6]
Use a more dilute solution: Start with a concentration just below the saturation point at the higher temperature.
Employ a solvent with shallower solubility curve: Find a solvent where the compound's solubility does not change drastically with temperature. This allows for a wider metastable zone where growth is preferred over nucleation.
Control the Cooling Rate: A very slow cooling rate is essential. Aim for a decrease of 1-5 °C per hour. This minimizes the number of nucleation events and allows existing crystals to grow larger.
Utilize Anti-Solvent Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a high-boiling, "good" solvent (like DMF or DMSO) in a small vial. Place this vial inside a larger, sealed jar containing a volatile "poor" solvent (an anti-solvent like hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow, controlled crystal growth.
Minimize Impurities: Impurities can act as templates for nucleation, leading to many small crystals.[7][10] Ensure your starting material is of high purity (>98%). If necessary, perform a preliminary purification step like flash chromatography before attempting crystallization.
Q3: My crystallization process is inconsistent from batch to batch. What are the likely causes?
A3: Batch-to-batch inconsistency is a common and frustrating issue, often stemming from subtle variations in process parameters that have a significant impact on the outcome.
Key Areas to Investigate:
Purity of Starting Material: Even minor differences in impurity profiles between batches can dramatically alter crystallization kinetics.[9][11]
Solvent Quality: Ensure you are using the same grade of solvent for each batch. The presence of water or other contaminants can affect solubility and nucleation.
Precise Temperature Control: Use a calibrated thermometer and a controlled cooling apparatus. Manual cooling on a benchtop is subject to ambient temperature fluctuations.
Stirring/Agitation Rate: The hydrodynamics of the system influence nucleation and growth.[12] Inconsistent mixing can lead to local variations in supersaturation. Use a consistent stirring speed for all experiments.
Vessel Surface: The surface of the crystallization vessel can influence nucleation.[13] Using different types of glass or scratched flasks can lead to variability. Whenever possible, use the same vessel and ensure it is scrupulously clean.
Caption: The relationship between supersaturation and crystallization outcome.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for crystallizing 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol?A1: A good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities. Based on the structure, the following are recommended:
Alcohols (Protic): Ethanol, Methanol, Isopropanol. These can engage in hydrogen bonding with the purine core.
Ketones (Polar Aprotic): Acetone, Methyl Ethyl Ketone. These can accept hydrogen bonds.
Esters (Polar Aprotic): Ethyl Acetate. Offers a balance of polarity.
High-Boiling Point Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). Useful for dissolving highly insoluble compounds, often used in anti-solvent methods.[3]
Q2: How can I confirm if I have different polymorphs?A2: Polymorphs are different crystal structures of the same compound. They can be identified and characterized using a suite of analytical techniques:
Powder X-Ray Diffraction (PXRD): This is the definitive technique.[14] Different polymorphs will produce distinct diffraction patterns, which act as a "fingerprint" for the crystal structure.[15]
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures heat flow as a function of temperature.[16] Polymorphs will typically have different melting points and may show solid-solid phase transitions at specific temperatures.
Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature. It is useful for distinguishing between polymorphs and solvates (crystals containing trapped solvent).
Infrared (IR) & Raman Spectroscopy: These vibrational spectroscopy techniques can detect differences in hydrogen bonding and molecular conformation between polymorphs.[14][17]
Q3: What is the impact of pH on the crystallization of this compound?A3: The purine core of your molecule has both acidic and basic nitrogens.[2] Therefore, pH can significantly impact its solubility and the dominant species in solution. At low pH, the amino group and ring nitrogens may become protonated, increasing solubility in aqueous media. At high pH, the N1-H proton can be removed, forming an anion. These changes in ionization state will alter the intermolecular interactions, potentially leading to the crystallization of a salt or a different polymorph. If working in aqueous or alcoholic systems, controlling the pH can be a powerful tool to influence crystallization.
Section 4: Standard Operating Protocols
Protocol 4.1: Cooling Crystallization
This protocol describes the most common crystallization method, relying on the principle that solubility decreases as temperature decreases.
Determine Solubility: In a small vial, add ~10 mg of your compound and add the chosen solvent dropwise at room temperature until it just dissolves. This gives a rough idea of room temperature solubility.
Prepare Saturated Solution: In a larger flask equipped with a stir bar and condenser, add your bulk compound. Add enough solvent to create a slurry.
Heat to Dissolution: Heat the mixture with stirring until all the solid material dissolves completely. Add a small amount of extra solvent (5-10% of total volume) to ensure the solution is not oversaturated at the high temperature.
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
Slow Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. To ensure slow cooling, you can wrap the flask in glass wool or place it in an insulated container. Do not disturb the flask during this period.
Induce Further Crystallization: Once the flask has reached room temperature, you can place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize the yield.
Isolate Crystals: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 4.2: Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in a particular solvent at all temperatures or when cooling crystallization yields poor results.[]
Select Solvent System: Choose a "good" solvent in which your compound is very soluble and a miscible "anti-solvent" in which it is poorly soluble.
Dissolve Compound: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.
Add Anti-Solvent: Slowly add the anti-solvent dropwise to the stirred solution. You will observe the solution becoming cloudy (turbid) at the point of addition. This indicates the onset of nucleation.
Control Nucleation: Continue adding the anti-solvent until the entire solution is faintly turbid.
Crystal Growth: Stop adding the anti-solvent and allow the solution to stand undisturbed. Crystals should form over time. If no crystals form, add a few more drops of anti-solvent or lightly scratch the inside of the flask with a glass rod to create nucleation sites.
Isolate Crystals: Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the anti-solvent, and dry under vacuum.
References
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
Key Considerations for Crystalliz
Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes. BMC Biology.
What Problems Might Occur If Crystalliz
Exploring the Spectrum of Analytical Techniques for Material Characteriz
Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
CRYSTAL CHARACTERIZATION TECHNIQUES.
Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis.
What are the different techniques to characterize chemical crystals?.
[WEBINAR] How to develop scale-up strategies for challenging crystalliz
9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents. Journal of Medicinal Chemistry.
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH.
2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol degradation pathways and prevention
Technical Support Center: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) in Targeted Degradation Welcome to the Technical Support Center for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol , widely known in the field of Target...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) in Targeted Degradation
Welcome to the Technical Support Center for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol , widely known in the field of Targeted Protein Degradation (TPD) as the p-fluorobenzyl guanine (FBnG) tag . This compound is the critical degradation-inducing moiety used in Autophagy-Targeting Chimeras (AUTACs) [1]. Unlike PROTACs that hijack the ubiquitin-proteasome system (UPS), the FBnG tag mimics endogenous S-guanylation to recruit the autophagy-lysosome pathway, enabling the degradation of bulky proteins, aggregates, and even entire organelles like fragmented mitochondria (e.g., AUTAC4) [1, 2].
This guide provides authoritative troubleshooting strategies, focusing on the biological degradation pathways induced by the FBnG tag, and the experimental prevention techniques required to validate mechanisms and maintain chemical stability.
Q: How exactly does the 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol tag induce targeted degradation?A: The causality of FBnG-mediated degradation relies on molecular mimicry. Endogenous S-guanylation is a post-translational modification that occurs during oxidative stress, tagging proteins or pathogens for clearance. When an AUTAC binds its target, the exposed FBnG tag mimics this S-guanylation state. This specific structural presentation is recognized by cellular machinery, triggering K63-linked polyubiquitination (in strict contrast to the K48-linkages seen in proteasomal degradation). The K63-ubiquitin chain acts as a docking site for autophagy receptors like p62/SQSTM1, which subsequently recruit LC3-II to engulf the target-AUTAC complex into an autophagosome for lysosomal degradation [1].
Figure 1: Mechanism of action for FBnG-mediated targeted autophagic degradation.
To prove that your target is being degraded via the AUTAC pathway—and not through off-target proteasomal clearance or spontaneous instability—you must employ a "Pathway Prevention" strategy. This involves using specific inhibitors to block the lysosome, thereby rescuing the target protein.
Q: What is the standard protocol for setting up a self-validating AUTAC degradation assay?A: A robust assay must include internal controls to verify both the induction of autophagy and the dependency on the lysosome.
Cell Preparation: Seed target cells (e.g., HeLa or Detroit 532 fibroblasts) in 6-well plates at 60-70% confluency.
Compound Preparation: Thaw the FBnG-AUTAC DMSO stock at room temperature just before use to prevent chemical degradation. Dilute in culture media to a final concentration of 1–10 µM. (Note: Ensure final DMSO concentration remains ≤0.1%).
Pathway Prevention (Inhibitor Pre-treatment): To validate the mechanism, pre-treat the "Prevention Control" wells with 100 nM Bafilomycin A1 or 10 µM Chloroquine for 4 hours prior to AUTAC addition.
AUTAC Treatment: Add the AUTAC to the cells. Incubate for 24 to 72 hours. Causality note: Autophagy is a bulk-clearance mechanism and is kinetically slower than UPS degradation. Do not expect 4-hour degradation profiles typical of PROTACs.
Media Refresh: If incubating beyond 48 hours, refresh the media containing the AUTAC and inhibitors to prevent metabolic clearance of the compound.
Harvest & Analysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western Blotting.
Validation Readouts:
Target Protein: Should decrease in AUTAC-treated wells and be rescued in Bafilomycin A1-treated wells.
LC3-I/II: Look for an increase in the LC3-II/LC3-I ratio, confirming autophagosome formation.
K63-Ubiquitin: Perform an immunoprecipitation (IP) of the target and blot for K63-linkages to confirm FBnG tag activity.
Table 1: Inhibitor Profiling for AUTAC Pathway Validation
Inhibitor
Target Mechanism
Pathway Blocked
Expected Result on AUTAC Efficacy
Working Concentration
Bafilomycin A1
V-ATPase
Autophagosome-Lysosome fusion
Prevents degradation (Rescue)
100 - 200 nM
Chloroquine
Lysosomal pH
Lysosomal enzymatic degradation
Prevents degradation (Rescue)
10 - 50 µM
3-Methyladenine
PI3K (Class III)
Phagophore formation
Prevents degradation (Rescue)
5 mM
MG132
20S Proteasome
Ubiquitin-Proteasome System
No effect (No Rescue)
10 µM
Section III: Troubleshooting & Chemical Prevention
Q: My target isn't degrading. How do I prevent the chemical degradation of the FBnG tag itself?A: The 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol moiety is a purine derivative. It is susceptible to hydrolysis, oxidation, and photodegradation if handled improperly. To prevent the chemical degradation of your AUTAC [3]:
Storage: Store lyophilized powders at -20°C (up to 3 years) or -80°C. Once reconstituted in DMSO, store aliquots at -80°C and use within 6 months[2].
Freeze-Thaw: Avoid repeated freeze-thaw cycles. Water condensation in DMSO will accelerate the hydrolysis of the linker connecting the FBnG tag to the warhead.
Light Protection: The fluorobenzyl group and purine ring can be light-sensitive over prolonged periods. Wrap tubes in foil during long benchtop incubations.
Q: I observe target degradation, but it is not rescued by Bafilomycin A1. What is happening?A: If lysosomal inhibitors fail to prevent degradation, the FBnG tag may be triggering off-target proteasomal degradation, or the warhead itself is destabilizing the protein (a "molecular glue" artifact). To troubleshoot, run the workflow below:
Figure 2: Logical workflow for troubleshooting off-target degradation pathways.
Q: How do I prevent the "Hook Effect" in AUTAC assays?A: Like all heterobifunctional degraders, AUTACs are subject to the "hook effect" (prozone effect), where excessively high concentrations saturate both the target protein and the autophagy machinery independently, preventing the formation of the necessary ternary complex. Prevention: Always perform a dose-response titration (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM). If degradation decreases at 20 µM compared to 5 µM, you have hit the hook effect threshold and must lower your working concentration.
References
Takahashi, D., Moriyama, J., Nakamura, T., Miki, E., Takahashi, E., Sato, A., ... & Arimoto, H. (2019). AUTACs: Cargo-Specific Degraders Using Selective Autophagy. Molecular Cell, 76(5), 797-810.e10. Available at:[Link]
Troubleshooting
minimizing impurities in 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol chemical synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and impurity profiles encountered during the synthesis of 2-Amino-9-(4...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and impurity profiles encountered during the synthesis of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (also known as N9-(4-fluorobenzyl)guanine).
Because direct alkylation of guanine yields intractable mixtures, the industry-standard methodology utilizes 2-amino-6-chloropurine as a soluble, structurally protected synthon. The synthesis is a two-step process: N9-regioselective alkylation followed by hydrolysis of the 6-chloro group.
Synthesis Workflow & Impurity Origins
Reaction workflow for 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol synthesis highlighting impurity origins.
Troubleshooting Guide & FAQs
Q1: Why is my alkylation step yielding a 1:1 mixture of N9 and N7 isomers?Causality: Purines are ambident nucleophiles. The N7 position is sterically more accessible (lacking the hindrance of the 2-amino group), making it the kinetically favored site of attack. However, the N9-alkylated product forms a more thermodynamically stable aromatic system. Running the reaction at room temperature or using a weak base traps the kinetic N7 impurity.
Solution: Shift the reaction to thermodynamic control. Suspend the reagents in a polar aprotic solvent (DMF or DMSO), use anhydrous K₂CO₃, and elevate the temperature to 60–80 °C. This provides the activation energy required to equilibrate the reaction toward the thermodynamic N9 product . Alternatively, microwave irradiation (50 °C, 30 mins) has been shown to rapidly drive N9 regioselectivity .
Q2: How can I eliminate residual 2-amino-6-chloro-9-(4-fluorobenzyl)purine in the final step?Causality: The 6-chloro group is severely deactivated by the electron-donating 2-amino group, which pushes electron density into the purine ring via resonance. This makes the nucleophilic aromatic substitution (
SNAr
) required to convert the chloro group to a hydroxyl inherently sluggish.
Solution: Ensure your acid concentration is sufficient (e.g., 2M HCl) and maintain a rolling reflux (approx. 100 °C) for at least 3–4 hours . This is a self-validating system: monitor by HPLC, and do not initiate the workup until the intermediate peak area is <1%.
Q3: I attempted direct alkylation of free guanine. Why is my impurity profile so complex?Causality: Free guanine is highly insoluble and possesses multiple competing nucleophilic sites (N1, N2, O6, N7, N9). Direct alkylation inevitably leads to O6-alkylation, N7/N9 mixtures, and polyalkylation due to a lack of intrinsic regiocontrol.
Solution: Always use 2-amino-6-chloropurine as your starting material. The chlorine atom acts as an in-situ protecting group for the O6 position, preventing O-alkylation, while simultaneously increasing the molecule's lipophilicity and solubility in organic solvents, enabling homogeneous reaction conditions .
Quantitative Data: Base/Solvent Optimization for N9 Regioselectivity
The following table summarizes the causal relationship between reaction conditions and the resulting N9:N7 isomer ratio during the alkylation of 2-amino-6-chloropurine.
This protocol is engineered as a self-validating system to ensure maximum N9 regioselectivity and complete conversion to the target API.
Phase 1: Regioselective N9-Alkylation
Preparation: Suspend 2-amino-6-chloropurine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry DMF to achieve a 0.2 M concentration.
Activation: Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere to generate the reactive purine anion.
Alkylation: Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the mixture. Note: Do not exceed 1.1 eq to prevent quaternary polyalkylation.
Thermodynamic Equilibration: Heat the reaction mixture to 60 °C and stir for 12–16 hours.
Validation: Monitor via HPLC. The reaction is complete when the starting material is <2%.
Isolation: Cool the mixture to room temperature, quench slowly with ice-cold water, and filter the resulting precipitate. Recrystallize the crude solid from an ethanol/water mixture to purge the residual N7 isomer, yielding pure 2-amino-6-chloro-9-(4-fluorobenzyl)purine.
Phase 2: Hydrolysis to Target API
Hydrolysis: Suspend the purified intermediate from Phase 1 in 2M HCl (10 mL per gram of intermediate).
Reflux: Heat the suspension to a rolling reflux (approx. 100 °C) for 3–4 hours. The solid will gradually dissolve as the reaction proceeds, followed by the precipitation of the product.
Neutralization (Critical Step): Cool the reaction to room temperature. Carefully adjust the pH to exactly 7.0 using 2M NaOH. Self-Validation Check: Use a calibrated pH meter. Overshooting into basic pH (>9.0) will deprotonate the newly formed 6-hydroxyl group and cause the product to re-dissolve.
Purification: Filter the precipitated 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol, wash thoroughly with cold distilled water to remove inorganic salts, and dry under vacuum at 50 °C to a constant weight.
References
[1] Singh, D., Wani, M. J., & Kumar, A. (1999). A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides. Journal of Organic Chemistry (ACS Publications).
URL:[Link]
[2] Universitat de Barcelona / Tetrahedron (2021). Regioselective alkylation reaction of purines under microwave irradiation.
URL:[Link]
Technical Support Center: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol Stability in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, medicinal chemists, and drug development professionals working with 2-Amino-9-(4-fluorobenzyl)-9H-pu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, medicinal chemists, and drug development professionals working with 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol .
While Dimethyl Sulfoxide (DMSO) is the universal solvent for small molecule libraries, it is not an inert bystander. The physicochemical properties of DMSO directly interact with the structural vulnerabilities of purine derivatives, leading to silent degradation, tautomeric shifts, and precipitation. This guide synthesizes field-proven insights to help you troubleshoot assay variability and establish self-validating storage protocols.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my compound lose target affinity after prolonged storage in an automated liquid handler?
A: DMSO Hygroscopicity and Water-Induced Tautomeric Shifts.
DMSO is extremely hygroscopic. A 1536-well microplate filled with 100% DMSO exposed to a standard laboratory environment (~40% relative humidity) can absorb over 6% water by volume within a single hour[1].
The Causality: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol exists in a dynamic tautomeric equilibrium with its keto form (2-amino-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one). The dielectric constant and hydrogen-bonding capacity of the solvent strictly dictate this equilibrium[2]. In pure, aprotic DMSO, the enol (6-ol) form is stabilized. However, as DMSO absorbs atmospheric water, the solvent's polarity increases, violently shifting the equilibrium toward the keto (6-one) form. If your biological target selectively binds the enol tautomer, this water-induced shift will manifest as an apparent loss of potency. Furthermore, absorbed water introduces nucleophiles that accelerate the hydrolysis of the purine core over time.
Q2: I store my DMSO stocks at -20°C to prevent degradation, but I am seeing highly variable assay results. Why?
A: Freeze-Thaw-Induced Micro-Precipitation.
While cold storage prevents chemical degradation, it introduces severe physical instability if not managed correctly.
The Causality: DMSO has a relatively high freezing point of 18.5 °C[3]. When a stock solution is placed in a -20°C freezer, the DMSO crystallizes. During this phase transition, the purine solute is excluded from the growing pure solvent ice lattice. It is forced into continuously shrinking micro-pockets of unfrozen liquid, drastically increasing its local concentration. Once this concentration exceeds the solubility limit, the compound precipitates[4]. Upon thawing, the bulk solution is below the solubility limit, but the kinetic barrier to redissolve the solid precipitate is high. If you simply thaw the vial and pipette the solution, you leave the micro-precipitate behind, resulting in a functionally dilute stock and inconsistent dosing.
Q3: Are there specific chemical degradation pathways for this purine derivative I should monitor?
A: Oxidation of the 2-Amino Group and Photodegradation.The Causality: The exocyclic 2-amino group on the purine ring is electron-rich and highly susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal impurities[5]. Additionally, benzyl-substituted purines can undergo photochemical degradation when exposed to ambient laboratory UV/light over extended periods[6].
Part 2: Quantitative Data Summaries
To effectively manage your compound libraries, you must understand the kinetics of environmental interference. Below are summarized metrics for DMSO handling.
Table 1: Impact of Environmental Factors on DMSO Stock Integrity
Environmental Factor
Mechanism of Action
Consequence on 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
Table 2: DMSO Hydration Kinetics vs. Relative Humidity (RH)
(Data extrapolated from HTS library acoustic measurements[1])
Exposure Time
% Water Absorbed (at 20% RH)
% Water Absorbed (at 40% RH)
% Water Absorbed (at 60% RH)
10 Minutes
< 0.5%
1.2%
2.8%
30 Minutes
1.1%
3.5%
5.9%
60 Minutes
2.4%
> 6.0%
> 10.0%
Part 3: Experimental Protocols
Self-Validating Protocol for DMSO Stock Preparation and Stability Assessment
To ensure absolute trustworthiness in your biological assays, you must utilize a closed-loop, self-validating system. This protocol guarantees that any observed biological effects are due to the intact compound, not its degradation products.
Anhydrous DMSO (Water content <0.005%, sealed under inert gas)
Argon or Nitrogen gas source
LC-MS system with UV-Vis detector
Step-by-Step Methodology:
Preparation of Anhydrous Stock (T=0 Baselining):
Weigh the purine compound inside a humidity-controlled glove box to prevent initial moisture exposure.
Dissolve the compound in anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
Validation Check: Immediately extract a 1
μ
L aliquot, dilute in mobile phase, and analyze via LC-MS/UV to establish the T=0 baseline purity and peak area[6].
Inert Gas Purging and Aliquoting:
Gently bubble Argon gas through the stock solution for 2 minutes to displace dissolved oxygen.
Dispense the solution into single-use amber glass vials. Fill vials to minimize headspace, further reducing oxidation risk.
Storage:
Store the aliquots at -20°C or -80°C in a secondary sealed container filled with a desiccant (e.g., Drierite).
Thawing and Redissolution (Critical Step):
Remove a single-use aliquot and allow it to equilibrate to room temperature (~25°C) in the dark.
Vortex the vial vigorously for 30 seconds.
Sonicate the vial in a room-temperature water bath for 2 to 5 minutes. Do not skip this step; it provides the kinetic energy required to redissolve the micro-precipitates formed during the freezing process[4].
Post-Thaw Validation:
Prior to critical in vivo or high-throughput in vitro assays, run a rapid LC-MS check of the thawed aliquot against the T=0 baseline to confirm the concentration is intact and no oxidized/hydrolyzed degradants have formed.
Part 4: Mandatory Visualization
Below is the logical workflow for the self-validating DMSO stock management system, mapped out to prevent the physical and chemical degradation pathways discussed above.
Workflow for self-validating DMSO stock preparation and stability management.
Technical Support Center: Optimizing AUTAC Screening Assays & Reducing Background Noise
Welcome to the AUTAC (Autophagy-Targeting Chimera) Assay Support Center . As targeted protein degradation expands beyond the ubiquitin-proteasome system, researchers are increasingly utilizing the 2-Amino-9-(4-fluorobenz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the AUTAC (Autophagy-Targeting Chimera) Assay Support Center . As targeted protein degradation expands beyond the ubiquitin-proteasome system, researchers are increasingly utilizing the 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol moiety—commonly known as the p-fluorobenzylguanine (FBnG) ligand—as a degradation tag[1][2].
While FBnG-based AUTACs are highly effective at clearing pathogenic proteins and dysfunctional organelles (such as fragmented mitochondria) ()[][4], screening assays frequently suffer from high background noise. As a Senior Application Scientist, I have designed this guide to help you understand the mechanistic causality behind this noise and provide field-proven, self-validating protocols to optimize your signal-to-noise ratio (SNR).
Mechanistic Overview: Understanding the FBnG Tag and Assay Noise
To troubleshoot background noise, we must first understand the causality of the degradation mechanism. The FBnG tag is a guanine derivative engineered to mimic endogenous S-guanylation [][5]. In biological systems, S-guanylation is a post-translational modification triggered by oxidative stress, which signals the cell to initiate K63-linked polyubiquitination [][5]. This specific ubiquitin linkage recruits the adapter protein p62/SQSTM1, which subsequently binds to LC3 to engulf the target into an autophagosome for lysosomal degradation ()[][6].
Background noise in these assays typically arises when the FBnG tag artificially hyperactivates this pathway independent of the target warhead, or when basal autophagy fluctuations mask the specific degradation signal.
Fig 1: AUTAC-mediated degradation pathway and primary sources of assay background noise.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing target degradation in my "Tag-Only" (FBnG) control wells?Causality: The 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol molecule is highly lipophilic. If improperly formulated (e.g., added directly from a 100% DMSO stock into aqueous media), it forms colloidal micro-aggregates[1]. These aggregates non-specifically bind to bystander proteins, artificially triggering K63-linked polyubiquitination and subsequent lysosomal clearance[][5].
Solution: Ensure complete solubility by utilizing a step-wise formulation matrix (e.g., PEG300 and Tween-80) before introduction to the cell culture[1].
Q2: How do I differentiate true AUTAC-mediated degradation from basal autophagic flux?Causality: Because AUTACs hijack the endogenous autophagic machinery[], high basal autophagic flux (often induced by serum starvation or over-confluency) can mask the specific degradation of your target protein.
Solution: Every assay must be a self-validating system . You must run a parallel condition utilizing a late-stage autophagy inhibitor, such as Bafilomycin A1 (which blocks autophagosome-lysosome fusion). True AUTAC-mediated degradation is calculated as the delta between the vehicle-treated AUTAC condition and the Bafilomycin-rescued condition.
Q3: Does the incubation time affect the background noise in FBnG-based assays?Causality: Yes. Prolonged continuous exposure (>24 hours) to FBnG-based degraders can saturate p62/SQSTM1 receptors and deplete the available cellular pool of LC3-II[]. This autophagic bottlenecking leads to cellular stress and non-specific protein clearance.
Solution: Adopt a "Pulse-Chase" methodology. Expose cells to the compound for 8 hours, wash out the unbound ligand, and allow a 4-6 hour chase period in fresh media.
Quantitative Optimization Metrics
The following table summarizes the quantitative impact of adjusting key assay variables to mitigate FBnG-induced background noise.
This protocol is engineered to maximize target degradation while minimizing off-target K63 ubiquitination and basal autophagy noise.
Step 1: Compound Formulation (Critical Step)
Do not add 100% DMSO stocks directly to culture media. The FBnG derivative will precipitate, forming micro-aggregates that falsely trigger phagophores.
Prepare a 25 mg/mL stock of your AUTAC in 100% anhydrous DMSO[1].
Take 100 µL of the DMSO stock and add it to 400 µL of PEG300. Vortex thoroughly until completely clear[1].
Slowly add 450 µL of Saline to adjust the final volume to 1 mL. This yields a stable, clear working solution[1].
Step 2: Cell Seeding & Synchronization
Seed your target cells (e.g., HeLa or patient-derived fibroblasts) to reach exactly 70% confluency on the day of the assay.
Scientist Insight: Maintain cells in complete media (e.g., 10% FBS). Do not serum-starve the cells, as this upregulates basal autophagy and obscures the AUTAC-specific signal.
Wash the cells twice with warm PBS to remove all unbound FBnG ligand.
Add fresh, compound-free complete media. Incubate for an additional 4 to 6 hours .
Scientist Insight: This chase period allows the already-tagged proteins to be processed by lysosomes without continuously overloading the p62/SQSTM1 receptors with new substrate[].
Step 5: Lysis and Readout
Lyse the cells using a standard RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantify the target protein via Western Blot, HiBiT, or AlphaLISA. Ensure you normalize the signal against a stable housekeeping protein (e.g., GAPDH or β-actin) and calculate the SNR against your control matrix.
References
Takahashi, D., Moriyama, J., Nakamura, T., Miki, E., Takahashi, E., Sato, A., ... & Arimoto, H. (2019). "AUTACs: Cargo-Specific Degraders Using Selective Autophagy." Molecular Cell, 76(5), 797-810.e10. URL:[Link]
Arimoto, H., Takahashi, D. (2020). "Heterocyclic compound." U.S. Patent Application US20200163970A1.
comparative analysis of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol and other purine analogs
Comparative Analysis of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) and Other Purine Analogs in Targeted Degradation The advent of targeted degradation has fundamentally shifted drug development from occupancy-driven...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) and Other Purine Analogs in Targeted Degradation
The advent of targeted degradation has fundamentally shifted drug development from occupancy-driven inhibition to event-driven proteolysis. While Proteolysis-Targeting Chimeras (PROTACs) hijack the ubiquitin-proteasome system, a novel class of degraders—Autophagy-Targeting Chimeras (AUTACs)—leverages the lysosomal pathway to clear not only proteins but also fragmented organelles[1].
At the core of this technology is 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (commonly referred to as p-fluorobenzylguanine or FBnG ). This guide provides a rigorous comparative analysis of FBnG against other purine analogs, detailing the structural causality that dictates their divergent biological mechanisms.
Structural Causality: The N9 vs. O6 Substitution Paradigm
The biological fate of synthetic purine analogs is strictly governed by their substitution patterns. A minor shift in the position of a functional group completely reroutes the molecule's interaction with cellular machinery.
N9-Substitution (FBnG): In FBnG, the 4-fluorobenzyl group is attached at the N9 position of the guanine core. This substitution mimics the steric profile of the ribose ring found in endogenous guanosine signaling molecules. By preventing incorporation into nucleic acids, the N9-benzyl group acts as a highly specific beacon for K63-linked polyubiquitination, which is subsequently recognized by the selective autophagy receptor p62/SQSTM1[2][3].
O6-Substitution (O6-FBG & O6-BG): In contrast, moving the fluorobenzyl or benzyl group to the O6 position yields O6-(4-fluorobenzyl)guanine (O6-FBG) or O6-benzylguanine (O6-BG). These analogs mimic O6-alkylguanine DNA lesions. They do not trigger autophagy; instead, they act as suicide inhibitors of O6-methylguanine-DNA methyltransferase (MGMT). MGMT irreversibly transfers the O6-benzyl group to its own active site cysteine, inactivating the DNA repair enzyme and sensitizing tumor cells to alkylating chemotherapies[4][5].
Overcoming Endogenous Limitations: FBnG vs. 8-nitro-cGMP
The AUTAC platform was inspired by the endogenous cellular response to Group A Streptococcus infection, where the pathogen surface undergoes S-guanylation via the endogenous purine analog 8-nitro-cGMP , triggering autophagic clearance[1].
However, utilizing 8-nitro-cGMP or its derivatives as a therapeutic degradation tag is fundamentally flawed due to the presence of the cyclic phosphate moiety. The cyclic phosphate acts as a potent agonist for Protein Kinase G (PKG), leading to pleiotropic, off-target signaling cascades[2]. FBnG was rationally engineered to strip away the cyclic phosphate while retaining the guanine core necessary for K63-ubiquitination. This structural optimization isolates the autophagic degradation capability from unwanted kinase activation[3].
Quantitative and Functional Comparison
The following table synthesizes the functional divergence of these purine analogs based on their structural properties.
Purine Analog
Chemical Substitution
Primary Mechanism
Ubiquitin Linkage
Cargo Scope
Key Limitation / Off-Target Effect
FBnG
N9-(4-fluorobenzyl)
Autophagy-Targeting (AUTAC)
K63-linked
Proteins, Fragmented Mitochondria
Slower degradation kinetics (24h+) compared to PROTACs
To robustly differentiate the FBnG-driven AUTAC mechanism from standard proteasomal degradation, researchers must employ a self-validating workflow utilizing orthogonal inhibitors and linkage-specific immunoprecipitation.
Objective: Validate that an FBnG-conjugated ligand degrades its target strictly via K63-linked autophagic flux.
Step 1: Target Engagement & Degradation Induction
Action: Seed HeLa cells at
2×105
cells/well. Treat with 10 µM of the FBnG-AUTAC compound for 24 hours.
Causality: Unlike PROTACs, which can degrade targets within 4-6 hours via the proteasome, autophagic flux (vesicle nucleation, elongation, and lysosomal fusion) operates on a slower kinetic scale. A 24-hour incubation is required to observe maximal degradation[6].
Step 2: Pathway Deconvolution via Orthogonal Inhibitors
Action: Co-treat parallel cell cohorts with either 100 nM Bafilomycin A1 (a V-ATPase inhibitor that blocks autophagosome-lysosome fusion) or 10 µM MG132 (a 26S proteasome inhibitor).
Causality: This step creates a self-validating logic gate. If the FBnG tag strictly utilizes autophagy, Bafilomycin A1 will rescue the target protein levels, whereas MG132 will have no effect[3][6].
Step 3: Deubiquitinase Inhibition & Lysis
Action: Lyse cells in RIPA buffer supplemented with 50 mM N-ethylmaleimide (NEM) and protease inhibitors.
Causality: NEM covalently modifies and irreversibly inhibits endogenous deubiquitinases (DUBs). Without NEM, the transient K63-polyubiquitin chains induced by FBnG would be rapidly cleaved during lysis, resulting in false-negative ubiquitination signals.
Step 4: Linkage-Specific Western Blotting
Action: Immunoprecipitate the target protein. Run the eluate on an SDS-PAGE gel and probe with anti-K63 and anti-K48 specific ubiquitin antibodies.
Causality: PROTACs rely on K48-linkages for proteasomal targeting. FBnG mimics S-guanylation to exclusively recruit K63-linkage machinery[1]. A positive K63 signal coupled with a negative K48 signal definitively validates the specific AUTAC mechanism.
Pathway Visualization
The following diagram illustrates the divergent signaling and mechanistic pathways dictated by the structural differences between FBnG, O6-FBG, and 8-nitro-cGMP.
Signaling divergence of purine analogs: FBnG drives autophagy, while O6-FBG inhibits DNA repair.
benchmarking 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol against standard inhibitors
Title: Benchmarking 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) Against Standard Occupancy-Based Inhibitors: A Guide to Autophagy-Targeting Chimeras (AUTACs) Introduction In the landscape of targeted therapeutics, th...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Benchmarking 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) Against Standard Occupancy-Based Inhibitors: A Guide to Autophagy-Targeting Chimeras (AUTACs)
Introduction
In the landscape of targeted therapeutics, the limitations of standard occupancy-driven inhibitors—such as the need for high systemic concentrations and vulnerability to target mutations—have necessitated new modalities. Enter 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol , commonly known as p-fluorobenzylguanine (FBnG) . Rather than acting as a traditional inhibitor, FBnG serves as a revolutionary degradation tag. When conjugated to a target-binding ligand via a linker, it forms an Autophagy-Targeting Chimera (AUTAC) [1].
This guide provides an objective, data-driven benchmarking of FBnG-equipped degraders against their parent standard inhibitors, detailing the mechanistic shift from transient inhibition to event-driven autophagic degradation[2].
Mechanistic Divergence: Inhibition vs. FBnG-Mediated Degradation
Standard inhibitors function by occupying the active site of a protein of interest (POI), requiring continuous high-affinity binding to maintain efficacy. In contrast, FBnG mimics endogenous S-guanylation, a post-translational modification that naturally flags intracellular pathogens and damaged organelles for autophagic clearance.
By replacing the cyclic phosphate moiety of earlier cGMP-based tags with the FBnG structure, researchers successfully eliminated off-target Protein Kinase G (PKG) activation while retaining robust autophagic recruitment[4]. Once the FBnG-AUTAC binds the POI, it induces K63-linked polyubiquitination. This specific ubiquitin topology is recognized by the autophagy receptor p62/SQSTM1, which tethers the complex to LC3 on the expanding phagophore, culminating in lysosomal degradation [3].
Caption: Mechanistic comparison between standard occupancy-driven inhibition and FBnG-mediated targeted autophagic degradation.
Quantitative Benchmarking: FBnG-AUTACs vs. Standard Inhibitors
To objectively evaluate the performance of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol as a degradation tag, we benchmark FBnG-derived AUTACs against the standard inhibitors from which their targeting ligands are derived.
Table 1: Performance Comparison of FBnG-AUTACs vs. Parent Inhibitors
Target Protein
Standard Inhibitor
FBnG-Conjugate (AUTAC)
Mechanism
Efficacy Metric
Clearance Pathway
MetAP2
Fumagillin
AUTAC1
Covalent Inhibition vs. Degradation
IC50 ~2 nM (Fumagillin) DC50 ~1-10 μM (AUTAC1)
Autophagy-Lysosome
FKBP12
SLF
AUTAC2
Non-covalent Inhibition vs. Degradation
IC50 ~2.6 μM (SLF) DC50 ~1 μM (AUTAC2)
Autophagy-Lysosome
GPX4
ML162
GPX4-AUTAC
Covalent Inhibition vs. Degradation
IC50 ~25 nM (ML162) DC50 ~0.5 μM (GPX4-AUTAC)
Autophagy-Lysosome
Mitochondria
TSPO Ligand
AUTAC4
Occupancy vs. Mitophagy
N/A (Ligand) Promotes Mitophagy
Selective Mitophagy
Data Insights: While standard inhibitors often exhibit lower nanomolar IC50 values for inhibition, FBnG-AUTACs achieve sustained degradation (DC50) at low micromolar concentrations. The true advantage of the FBnG tag lies in its event-driven nature: a single molecule can iteratively degrade multiple copies of the target protein, overcoming the compensatory protein upregulation often triggered by standard inhibitors [2].
As a self-validating system, any protocol assessing an FBnG-conjugated molecule must definitively prove that the reduction in target protein is mediated by the lysosome (autophagy) and not the proteasome (UPS) [3].
Step-by-Step Methodology:
Cell Culture & Treatment: Seed HeLa or target-specific cells at
2×105
cells/well in 6-well plates. Treat cells with the FBnG-AUTAC (e.g., 1–10 μM), the standard inhibitor (equimolar concentration, as a negative control for degradation), and a DMSO vehicle control for 24 hours.
Pathway Interrogation (The Causality Check): To confirm the mechanism of action, pre-treat parallel wells with either Bafilomycin A1 (100 nM, a lysosomal V-ATPase inhibitor) or MG132 (10 μM, a proteasome inhibitor) for 2 hours prior to AUTAC addition.
Causality: If the FBnG tag is functioning correctly, Bafilomycin A1 will rescue the target protein from degradation by blocking autophagosome-lysosome fusion. Conversely, MG132 will have no effect. This self-validates the autophagic mechanism and differentiates AUTACs from PROTACs.
Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Ensure all steps are performed on ice to prevent endogenous degradation.
Western Blotting & Biomarker Tracking: Resolve proteins via SDS-PAGE. Probe for:
The Target Protein (POI).
LC3-I and LC3-II: To confirm general autophagic flux.
K63-linked Ubiquitin: To validate the specific S-guanylation mimicry induced by the FBnG tag.
Quantification: Normalize POI band intensity against a loading control (e.g., β-actin) using densitometry software. Calculate the DC50 based on dose-response curves.
Caption: Self-validating experimental workflow for confirming FBnG-mediated autophagic degradation.
Conclusion
Benchmarking 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) against standard inhibitors reveals a fundamental shift in pharmacological strategy. By acting as an autophagy-recruiting tag rather than a direct inhibitor, FBnG enables the targeted clearance of intractable proteins and entire organelles. While standard inhibitors may boast higher raw binding affinities, FBnG-AUTACs provide sustained, event-driven clearance, representing a critical expansion of the targeted protein degradation (TPD) toolbox.
References
Major Advances in Emerging Degrader Technologies. Frontiers in Chemistry.
Manipulating autophagic degradation in human diseases: from mechanisms to interventions. Oxford Academic.
Harmony of Protein Tags and Chimeric Molecules Empowers Targeted Protein Ubiquitin
Validation
A Senior Application Scientist's Guide to Cross-Validation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (Purin-Fluorobenzyl) Protein Binding Assays
In the landscape of contemporary drug discovery, the rigorous and multifaceted validation of a compound's interaction with its protein target is paramount. This guide provides an in-depth, technical framework for the cro...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of contemporary drug discovery, the rigorous and multifaceted validation of a compound's interaction with its protein target is paramount. This guide provides an in-depth, technical framework for the cross-validation of protein binding assays for the novel compound 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, which we will refer to as Purin-Fluorobenzyl . This purine analog has been identified as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation and a high-value target in oncology.[1]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating system of inquiry. We will explore two distinct, yet complementary, biophysical assays for characterizing the binding of Purin-Fluorobenzyl to CDK9: Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) .
The Central Role of CDK9 in Transcriptional Regulation
Cyclin-Dependent Kinase 9 (CDK9) is the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb).[1] In concert with its regulatory partner, Cyclin T1, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), releasing it from a paused state and enabling transcriptional elongation.[1] Many cancers exhibit a dependency on the continuous high-level transcription of oncoproteins with short half-lives, such as MYC and MCL-1, a phenomenon termed "transcriptional addiction."[1] By inhibiting CDK9, we can effectively suppress the expression of these key survival proteins, making CDK9 an attractive therapeutic target.
Below is a diagram illustrating the core function of CDK9 in transcriptional regulation and the point of inhibition for compounds like Purin-Fluorobenzyl.
Caption: A decision-making framework based on the outcomes of the cross-validation between FP and SPR assays.
References
Ann Ist Super Sanità. (2005). Biomolecular interactions by Surface Plasmon Resonance technology. Ann Ist Super Sanità, 41(4), 437-441. [Link]
Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)? [Link]
ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]
IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis. [Link]
ResearchGate. (n.d.). Schematic model of cellular pathways involving cdk9. [Link]
Fjording, M. S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 17(1), 1-5. [Link]
ResearchGate. (n.d.). CDK9 is a central hub for proper signaling of each step in the transcription cycle. [Link]
Bioanalysis Zone. (2025, February 17). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
Nijem, I. K., et al. (2025, October 28). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis. [Link]
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(2), 17–32. [Link]
Sadler, A. S., et al. (2026, March 21). Improving validation methods for molecular diagnostics: application of Bland-Altman, Deming and simple linear regression analyses. Journal of Clinical Pathology. [Link]
European Medicines Agency. (2022, May 24). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
Verhaeghe, T. (n.d.). Cross Validations. EBF. [Link]
BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. [Link]
Garriga, J., & Graña, X. (2004). Selective control of gene expression by CDK9 in human cells. Gene, 337, 15-23. [Link]
BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]
Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature chemical biology, 14(2), 163–170. [Link]
nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
ResearchGate. (n.d.). IC50 values of flavopiridol in four CCA cell lines. [Link]
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
Wu, Y., et al. (2018). A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. Journal of Biological Chemistry, 293(26), 10129–10137. [Link]
ResearchGate. (n.d.). Development and Application of Fluorescence Polarization Assays in Drug Discovery. [Link]
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
Duke University. (2022, July 27). Guide to Running an SPR Experiment. [Link]
SciSpace. (n.d.). A beginner's guide to surface plasmon resonance. [Link]
GE Healthcare. (n.d.). Surface Plasmon Resonance. Biacore. [Link]
Reproducibility of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) in Preclinical Models: A Comparative Guide to Targeted Autophagy Degraders
Targeted Protein Degradation (TPD) has revolutionized drug discovery, but traditional Proteolysis-Targeting Chimeras (PROTACs) are fundamentally constrained by the narrow pore of the proteasome, limiting their use to sol...
Author: BenchChem Technical Support Team. Date: April 2026
Targeted Protein Degradation (TPD) has revolutionized drug discovery, but traditional Proteolysis-Targeting Chimeras (PROTACs) are fundamentally constrained by the narrow pore of the proteasome, limiting their use to soluble, intracellular proteins. To degrade bulky aggregates and entire organelles, researchers have hijacked the autophagy-lysosome pathway using Autophagy-Targeting Chimeras (AUTACs).
At the core of second-generation AUTACs is the degradation tag 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (also known by its keto tautomer, 2-amino-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one, or FBnG ). This guide objectively evaluates the reproducibility, mechanistic causality, and preclinical performance of FBnG-based degraders against alternative TPD platforms.
The AUTAC platform relies on mimicking S-guanylation, a post-translational modification that flags intracellular pathogens for autophagic clearance[1]. First-generation AUTACs utilized a cGMP-based degradation tag. While effective, the cyclic phosphate moiety caused severe off-target activation of Protein Kinase G (PKG), introducing unacceptable biological noise in preclinical models[2].
FBnG was rationally designed to eliminate this liability. By replacing the phosphorylated ribose structure with a p-fluorobenzyl group, FBnG retains the ability to induce K63-linked polyubiquitination on the target without triggering PKG[1].
Causality of Linkage: Unlike K48-linked polyubiquitination (which directs proteins to the proteasome), K63-linked chains act as specific docking sites for the autophagy receptor p62/SQSTM1. p62 subsequently binds to LC3 on the expanding phagophore, tethering the target for lysosomal engulfment[3].
Comparative degradation pathways: FBnG-AUTAC (K63/Lysosome) vs. PROTAC (K48/Proteasome).
Comparative Performance Analysis
When evaluating FBnG-AUTACs for preclinical development, it is critical to benchmark them against PROTACs, Autophagosome-Tethering Compounds (ATTECs), and first-generation AUTACs. The data below synthesizes current preclinical reproducibility metrics[4],[5],[3].
Platform
Degradation Tag / Ligand
Ubiquitin Linkage
Typical Working Concentration
Target Scope
Key Preclinical Limitation
FBnG-AUTAC
2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
K63
10 – 100 µM
Proteins, Aggregates, Mitochondria
Requires high micromolar concentrations for efficacy.
PROTAC
E3 Ligase Ligand (e.g., VHL, CRBN)
K48
0.001 – 0.1 µM
Soluble Intracellular Proteins
Cannot degrade organelles; limited by proteasome pore.
1st-Gen AUTAC
cGMP derivative
K63
10 – 50 µM
Proteins, Mitochondria
High off-target PKG activation.
ATTEC
LC3-binding compound
None (Direct tethering)
1 – 10 µM
Proteins, Lipids, Organelles
Limited structural modularity and rational design rules.
Preclinical Reproducibility Highlights
Mitochondrial Clearance (AUTAC4): AUTAC4 links FBnG to a phenylindole moiety (or TSPO ligand). In HeLa cells and patient-derived fibroblasts, AUTAC4 reproducibly induces K63-polyubiquitination of the outer mitochondrial membrane, leading to the clearance of fragmented mitochondria and restoration of mitochondrial network integrity[6].
Protein Aggregate Clearance (TauAutac-3): In 6xTg Alzheimer's disease mouse models, FBnG-based Tau degraders (TA-3) successfully degraded Tau oligomers, reversed Tau-mediated lysosomal stress, and improved memory deficits. This demonstrates the in vivo reproducibility and blood-brain barrier compatibility of specific FBnG conjugates[7].
Self-Validating Experimental Protocols
To ensure reproducibility when working with FBnG-based degraders, researchers must implement self-validating experimental systems. Because FBnG requires higher concentrations (often >10 µM) and relies on the complex autophagy machinery, distinguishing true targeted degradation from compound toxicity or non-specific aggregation is paramount.
Protocol A: Formulation and Delivery
Causality: FBnG conjugates are highly hydrophobic. Improper formulation leads to compound precipitation, mimicking false-negative degradation results due to poor cellular uptake.
Stock Preparation: Dissolve the FBnG-AUTAC (e.g., AUTAC1, AUTAC4) in 100% molecular-grade DMSO to a concentration of 25.0 mg/mL. Store aliquots at -80°C to prevent degradation[6].
In Vitro Working Solution: Dilute the DMSO stock into pre-warmed culture media. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cellular stress, which can artificially trigger bulk autophagy.
In Vivo Formulation: For animal models, formulate using a co-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This prevents precipitation upon injection and ensures reproducible pharmacokinetics.
Protocol B: Mechanistic Validation of Autophagic Degradation
Causality: To prove that target loss is driven by FBnG-induced selective autophagy (and not proteasomal degradation or suppressed translation), the system must be challenged with orthogonal inhibitors.
Cell Treatment: Seed target cells (e.g., HeLa) in 6-well plates. Treat with the FBnG-AUTAC (10 µM, 25 µM, 50 µM) for 24–48 hours.
Cohort 2 (+ Bafilomycin A1, 100 nM): BafA1 inhibits the V-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion. Expected Result: Target degradation is rescued, and LC3-II accumulates, proving lysosomal dependence[7].
Cohort 3 (+ MG132, 10 µM): MG132 inhibits the proteasome. Expected Result: Target degradation continues unabated, proving the mechanism is independent of the UPS.
K63-Specific Immunoprecipitation: Lyse cells under denaturing conditions (1% SDS) to disrupt protein-protein interactions. Perform immunoprecipitation against the target protein, followed by immunoblotting with a K63-linkage-specific polyubiquitin antibody. Expected Result: A time-dependent increase in K63-ubiquitination smear prior to target degradation[1].
Standardized workflow for validating FBnG-AUTAC reproducibility in preclinical models.
Conclusion and Future Directions
The substitution of cGMP with 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) marks a critical maturation point for AUTAC technology. By cleanly hijacking K63-linked polyubiquitination without triggering PKG-mediated off-target effects, FBnG provides a reproducible, modular tag for degrading historically "undruggable" targets, including protein oligomers and damaged mitochondria. While the requirement for micromolar concentrations remains a hurdle compared to PROTACs, ongoing medicinal chemistry efforts optimizing linker lengths and FBnG binding affinities are actively closing this potency gap.
Validation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) as an Autophagy-Targeting Biomarker Probe: A Comparative Guide
Introduction The advent of Targeted Protein Degradation (TPD) has fundamentally transformed drug discovery. While Proteolysis Targeting Chimeras (PROTACs) successfully hijack the ubiquitin-proteasome system (UPS) to degr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The advent of Targeted Protein Degradation (TPD) has fundamentally transformed drug discovery. While Proteolysis Targeting Chimeras (PROTACs) successfully hijack the ubiquitin-proteasome system (UPS) to degrade soluble intracellular proteins, they are inherently limited by the narrow pore size of the proteasome. To address the clearance of large protein aggregates, invading pathogens, and dysfunctional organelles, Autophagy-Targeting Chimeras (AUTACs) have emerged as a powerful alternative[1].
At the core of the AUTAC platform is the degradation tag 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (also known as p-fluorobenzyl guanine, or FBnG )[2]. As a Senior Application Scientist, I have designed this guide to objectively compare FBnG-based probes against other TPD modalities, detailing the mechanistic causality behind the probe, providing self-validating experimental protocols, and benchmarking its quantitative performance.
Mechanistic Overview of the FBnG Probe
The FBnG probe functions by mimicking endogenous S-guanylation , a post-translational modification that serves as a highly specific autophagic clearance signal[1][2].
When an FBnG-conjugated probe binds to a target protein or organelle, the exposed guanine derivative triggers K63-linked polyubiquitination [1][]. This is a critical divergence from PROTACs: unlike K48-linked chains that direct proteins to the proteasome, K63-linked chains are specifically recognized by the autophagy cargo receptor p62/SQSTM1 [1]. The p62 receptor subsequently bridges the ubiquitinated cargo to LC3 on the expanding phagophore, culminating in autophagosome engulfment and lysosomal degradation[1][4].
Fig 1. Mechanistic pathway of FBnG-induced targeted autophagic degradation.
Comparative Analysis: FBnG (AUTACs) vs. PROTACs vs. ATTECs
To validate FBnG as a superior probe for specific applications, we must objectively compare it against PROTACs and Autophagosome Tethering Compounds (ATTECs)[1][4][5].
Feature
FBnG Probes (AUTACs)
PROTACs
ATTECs
Degradation Pathway
Autophagy-Lysosome
Ubiquitin-Proteasome
Autophagy-Lysosome
Degradation Tag
p-fluorobenzyl guanine (FBnG)
E3 Ligase Ligand (e.g., VHL, CRBN)
LC3-binding moiety
Ubiquitin Linkage
K63-linked
K48-linked
Ubiquitin-independent
Target Scope
Proteins, Aggregates, Organelles (Mitochondria)
Soluble Intracellular Proteins
Proteins, Lipid Droplets
Key Advantage
Clears bulky targets and dysfunctional organelles
High catalytic efficiency for soluble proteins
Direct LC3 tethering bypasses ubiquitination
Experimental Protocols for FBnG Probe Validation
To establish trustworthiness in your assay, any laboratory validating an FBnG-based probe (e.g., AUTAC4 for mitochondria or AUTAC1 for MetAP2) must employ a self-validating experimental system. The following protocols detail the causal steps required to prove FBnG-mediated autophagic flux.
Protocol 1: Validation of FBnG-Induced K63-Linked Polyubiquitination
Causality: To prove that target clearance is mediated by the FBnG tag rather than off-target toxicity or proteasomal hijacking, one must isolate the target and verify the specific ubiquitin linkage. K63 linkages confirm autophagic routing, whereas K48 linkages would imply proteasomal degradation[].
Cell Treatment: Treat HeLa cells with the FBnG probe (e.g., 10 µM AUTAC4) or a vehicle control for 8–12 hours[6].
Critical Step: Include a parallel cohort pre-treated with Bafilomycin A1 (100 nM) . Why? Bafilomycin A1 inhibits the vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification and autophagosome-lysosome fusion. This causes K63-ubiquitinated intermediates to accumulate, allowing us to capture the transient ubiquitinated state before it is degraded.
Lysis and Immunoprecipitation (IP): Lyse cells in RIPA buffer supplemented with PR-619 .
Why? PR-619 is a broad-spectrum deubiquitinase (DUB) inhibitor. Without it, endogenous DUBs would rapidly cleave the K63-linked chains during cell lysis, yielding false negatives. Immunoprecipitate the target protein using a target-specific antibody coupled to Protein A/G magnetic beads.
Western Blotting: Resolve the IP eluate via SDS-PAGE. Probe the membrane with linkage-specific anti-K63 ubiquitin antibodies and anti-K48 ubiquitin antibodies.
Validation Checkpoint: A functional FBnG probe will show a robust, high-molecular-weight smear exclusively in the K63 blot, with no enrichment in the K48 blot[].
Protocol 2: Autophagic Flux and Organelle Clearance Assay
Causality: Measuring steady-state protein levels via Western blot is insufficient, as reduced levels could stem from transcriptional repression. Autophagic flux must be confirmed using a dual-color reporter (e.g., mRFP-EGFP-LC3) to prove the cargo physically enters the acidic lysosome[7].
Transfection: Transfect the target cells with the mRFP-EGFP-LC3 reporter plasmid 24 hours prior to probe treatment[7].
Why use mRFP-EGFP-LC3? EGFP fluorescence is highly sensitive to acidic pH and is quenched inside the lysosome, whereas mRFP is stable. This differential stability allows researchers to distinguish between early autophagosomes (yellow puncta: EGFP+ / mRFP+) and mature autolysosomes (red puncta: EGFP- / mRFP+).
Probe Incubation: Administer the FBnG probe (1–10 µM). For mitochondrial validation (AUTAC4), co-administer a mild mitochondrial stressor (e.g., 10 µM CCCP) to prime mitochondria[6].
Confocal Microscopy & Quantification: Image cells at 24, 48, and 72 hours. Calculate the ratio of autophagosomes to autolysosomes.
Validation Checkpoint: Functional FBnG probes will significantly increase the number of red puncta, proving that the probe successfully drives the cargo all the way through the autophagic flux rather than stalling at the autophagosome stage[7].
Quantitative Performance Data
The efficacy of FBnG as a degradation tag has been rigorously quantified across multiple challenging targets. Table 2 summarizes the performance of FBnG-conjugated probes compared to baseline methods.
Ameliorates Tau-mediated lysosomal stress in Alzheimer's models[7]
Conclusion
The validation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) as a biomarker probe represents a paradigm shift in targeted degradation. By effectively mimicking endogenous S-guanylation, FBnG selectively routes challenging substrates—ranging from bulky protein aggregates to entire organelles—toward the autophagy-lysosome pathway via K63-linked polyubiquitination. For drug development professionals, substituting traditional E3 ligase ligands with FBnG expands the druggable landscape far beyond the structural limitations of the proteasome.
References
Targeted autophagic clearance of Tau protects against Alzheimer's disease through amelioration of Tau-mediated lysosomal stress. ResearchGate.7
A Comprehensive Guide to the Safe Disposal of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper waste disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, a fluorinated purine analog. The procedures outlined here are synthesized from established safety protocols for similar chemical classes and are designed to meet high standards of laboratory safety and regulatory compliance.
The core principle of this guide is to treat 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol as a potentially hazardous substance, a prudent approach in the absence of comprehensive toxicological data for this specific compound. This protocol is grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to all applicable regulations.
Hazard Assessment and Chemical Profile
Purine Analogs: Many purine analogs are biologically active and can have mutagenic, carcinogenic, or teratogenic effects.
Fluorinated Organic Compounds: The presence of a fluorine atom can significantly alter the chemical and toxicological properties of a molecule. Thermal decomposition of fluorinated compounds can produce hazardous byproducts such as hydrogen fluoride (HF).[1]
Aromatic Amines: Some aromatic amines are known to be hazardous.
Given these structural features, it is essential to handle 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin.[2]
Table 1: Assumed Hazard Profile and Recommended Precautions
Hazard Category
Assumed Risk
Recommended Precautions
Acute Toxicity
Potential for harm if ingested, inhaled, or in contact with skin.
Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.[3][4]
Chronic Toxicity
Unknown, but purine analogs can have long-term health effects.
Minimize exposure through engineering controls like fume hoods.
Do not allow the product to enter drains or waterways.[2][4][6]
Reactivity
Stable under normal conditions. Avoid strong oxidizing agents and strong acids.[2]
Store away from incompatible materials.
Decomposition
Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen fluoride.[1][2]
Incineration should be carried out in a facility equipped with appropriate scrubbers.[7]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate PPE.
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
Eye Protection: Use safety glasses with side shields or goggles.[3][4]
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider additional protective clothing.[3]
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[2]
All handling of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Disposal Workflow
The following workflow provides a logical sequence for the safe disposal of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol.
Caption: Disposal workflow for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol.
Step-by-Step Disposal Procedures
Solid Waste
Collection: Carefully sweep up any solid 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, avoiding dust formation.[2] Place the solid waste into a clearly labeled, sealable container.
Labeling: The container must be labeled as hazardous waste and should include the chemical name: "2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol".
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[2]
Liquid Waste (Solutions)
Collection: Collect all liquid waste containing 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol in a dedicated, leak-proof, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
Labeling: As with solid waste, the container must be clearly labeled as hazardous waste with the full chemical name.
Storage: Store the container in a designated hazardous waste accumulation area, ensuring the cap is tightly sealed.
Contaminated Labware and Materials
Decontamination: Whenever possible, decontaminate reusable labware. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone) and collecting the rinsate as hazardous liquid waste.
Disposal of Single-Use Items: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol should be placed in a designated hazardous waste container.
Empty Containers: Containers that have held the compound should be managed as hazardous waste unless they are "RCRA empty." For non-acutely hazardous waste, this generally means that all contents have been removed by common practices.[8][9] However, given the unknown toxicity of this specific compound, it is prudent to treat the "empty" containers as hazardous waste.
Spill Management
In the event of a spill, follow these procedures:
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Communicate: Inform your laboratory supervisor and safety officer.
Control: If it is safe to do so, prevent the spill from spreading.
Cleanup (for small spills):
Ensure you are wearing the appropriate PPE.
For solid spills, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[2]
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a labeled hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Final Disposal
The ultimate disposal of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol should be conducted by a licensed professional waste disposal service.[7] The most probable method of disposal will be incineration in a facility equipped with afterburners and scrubbers to handle the potential generation of hazardous decomposition products like hydrogen fluoride.[1][7]
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.[6] The EPA's regulations for pharmaceutical waste, particularly Subpart P, may be applicable depending on your facility's classification.[8][10]
Conclusion
The responsible disposal of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol is a critical aspect of laboratory safety and environmental protection. By following these conservative and well-established procedures, researchers can minimize risks and ensure that their work is conducted in a safe and compliant manner. Always prioritize safety and consult with your institution's safety professionals for guidance specific to your location and facility.
References
Safety Data Sheet. (n.d.).
European Commission. (2025, September 1). Chemical Recycling of Fluorochemicals | Circular Fluorine | Project | Fact Sheet | HORIZON | CORDIS.
MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
Sigma-Aldrich. (2026, March 16). SAFETY DATA SHEET.
EPA. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
MedchemExpress.com. (2026, March 11). Safety Data Sheet.
GOV.UK. (2014, December 31). [Withdrawn] How to dispose of industrial solvents that contain F gas.
ResearchGate. (2026, March 18). Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination.
Angene Chemical. (2021, May 1). Safety Data Sheet.
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 6-Amino-9-(beta-D-ribofuranosyl)-(9H)-purine.
Capot Chemical Co.,Ltd. (2026, January 31). MSDS of [4,6-Diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methylcarbamic acid methyl ester.
EPA. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
Alston & Bird. (2018, December 20). Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals.